molecular formula C23H31FO6 B15143515 Fludrocortisone acetate-d5

Fludrocortisone acetate-d5

Katalognummer: B15143515
Molekulargewicht: 427.5 g/mol
InChI-Schlüssel: SYWHXTATXSMDSB-QODBVBCXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fludrocortisone acetate-d5 is a useful research compound. Its molecular formula is C23H31FO6 and its molecular weight is 427.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C23H31FO6

Molekulargewicht

427.5 g/mol

IUPAC-Name

[2-oxo-2-[(8S,9R,10S,11S,13S,14S,17R)-2,2,4,6,6-pentadeuterio-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate

InChI

InChI=1S/C23H31FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1/i4D2,6D2,10D

InChI-Schlüssel

SYWHXTATXSMDSB-QODBVBCXSA-N

Isomerische SMILES

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@]4(C(=O)COC(=O)C)O)C)O)F)C

Kanonische SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to Fludrocortisone Acetate-d5

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fludrocortisone (B194907) acetate-d5 is a deuterated analog of Fludrocortisone acetate (B1210297), a synthetic corticosteroid.[1][2] In this molecule, five hydrogen atoms have been replaced by their stable, heavier isotope, deuterium. This isotopic labeling makes it an invaluable tool for researchers, particularly in the fields of pharmacokinetics, therapeutic drug monitoring, and metabolic research.[3][4] Its primary application is as an internal standard for the highly accurate quantification of fludrocortisone in biological samples using mass spectrometry-based techniques.[3][4] The addition of a known quantity of the deuterated standard to a sample allows for precise measurement of the non-labeled drug by correcting for variations during sample preparation and analysis.[1][5]

Chemical and Physical Properties

The fundamental characteristics of Fludrocortisone-d5 and its parent compounds are crucial for their application in research. The data below has been compiled from various suppliers and databases.

PropertyFludrocortisone-d5Fludrocortisone Acetate (Parent)
IUPAC Name (8S,9R,10S,11S,13S,14S,17R)-2,2,4-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one[6]2-((8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate[3]
Molecular Formula C₂₁H₂₄D₅FO₅[7][8]C₂₃H₃₁FO₆[9][10]
Molecular Weight 385.48 g/mol [6][7][8]422.49 g/mol [10]
Parent Drug Fludrocortisone[4]Fludrocortisone[11]
Purity >95% (HPLC)[7]Varies by supplier
Storage Temperature -20°C[7]Room temperature or as specified
Solubility Not specifiedPractically insoluble in water, sparingly soluble in anhydrous ethanol.[12]
Unlabeled CAS Number 127-31-1[7]514-36-3[10]

Mechanism of Action of the Parent Compound

Fludrocortisone acetate itself is an inactive prodrug that is rapidly hydrolyzed by esterases in the body to its active form, fludrocortisone.[13] Fludrocortisone is a potent synthetic corticosteroid that exhibits high mineralocorticoid activity and moderate glucocorticoid activity.[12][13] Its mechanism is analogous to the endogenous mineralocorticoid aldosterone.[14][15]

The primary pathway involves binding to cytoplasmic receptors, which then translocate to the nucleus to modulate gene expression.

Fludrocortisone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Kidney Distal Tubule) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Physiological Effects Fludrocortisone Fludrocortisone MR_GR Mineralocorticoid (MR) & Glucocorticoid (GR) Receptors Fludrocortisone->MR_GR 1. Enters cell & Binds to receptors Activated_Complex Activated Receptor-Steroid Complex MR_GR->Activated_Complex 2. Conformational Change DNA DNA (Hormone Response Elements) Activated_Complex->DNA 3. Translocation to Nucleus & Binds to DNA Transcription Gene Transcription DNA->Transcription 4. Modulation of mRNA Synthesis Effects_MR Mineralocorticoid Effects: • ↑ Na+ & H₂O Reabsorption • ↑ K+ & H+ Excretion • ↑ Blood Volume & Pressure Transcription->Effects_MR 5a. Synthesis of Ion Channels/Pumps Effects_GR Glucocorticoid Effects: • Inhibition of Phospholipase A2 • ↓ Prostaglandins & Leukotrienes • Anti-inflammatory Response Transcription->Effects_GR 5b. Synthesis of Anti-inflammatory Proteins

Caption: Cellular mechanism of action for Fludrocortisone.

As a mineralocorticoid, fludrocortisone acts on the distal tubules and collecting ducts of the kidney to enhance sodium reabsorption and increase the excretion of potassium and hydrogen ions.[16] As a glucocorticoid, it binds to its respective receptors and initiates the transcription of genes like lipocortins, which inhibit phospholipase A2, thereby blocking the release of arachidonic acid and suppressing the inflammatory response.[9][16]

Application in Quantitative Bioanalysis

The most critical role of Fludrocortisone acetate-d5 is as an internal standard (IS) in bioanalytical methods. Because it is chemically identical to the analyte but has a different mass, it co-elutes during chromatography but is distinguishable by a mass spectrometer. This allows for the correction of analyte loss during sample processing and accounts for any matrix effects that might suppress or enhance the instrument's signal.

Bioanalytical_Workflow Sample Biological Sample (e.g., Human Plasma) Contains Analyte (Fludrocortisone) Spike Spike with Internal Standard (Fludrocortisone-d5) Sample->Spike Preparation Sample Preparation (LLE or SPE) Spike->Preparation LC UHPLC Separation Preparation->LC MS MS/MS Detection (MRM Mode) LC->MS Analysis Data Analysis Calculate Peak Area Ratio (Analyte / IS) MS->Analysis Result Final Concentration Analysis->Result

Caption: Workflow for quantification using a stable isotope-labeled internal standard.
Experimental Protocols

Below are summaries of validated methods for quantifying fludrocortisone in human plasma, which utilize a deuterated internal standard.

Method 1: UHPLC-Tandem Mass Spectrometry [17] This method demonstrates high sensitivity for pharmacokinetic applications.

ParameterMethodology
Internal Standard (IS) Fludrocortisone-d5
Sample Preparation Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether.
Chromatography Column: Chromolith RP18e Mobile Phase: Acetonitrile and 2 mM ammonium (B1175870) formate (B1220265) (70:30, v/v) Flow Rate: 0.7 mL/min
Mass Spectrometry Instrument: Triple quadrupole MS Ionization: Electrospray Ionization (ESI), positive mode Detection: Multiple Reaction Monitoring (MRM)
MRM Transitions Fludrocortisone: m/z 381.2 → 343.2 Fludrocortisone-d5 (IS): m/z 386.2 → 348.4
Method Validation Linear Range: 40–3000 pg/mL Intra-day Precision (RSD): 0.49–7.13% Inter-day Precision (RSD): 0.83–5.87%

Method 2: LC-Tandem Mass Spectrometry [18] This method was developed for quantifying fludrocortisone in plasma from patients receiving low doses.

ParameterMethodology
Internal Standard (IS) Fludrocortisone-d2 (Note: d2 used in this study, but principles apply to d5)
Sample Preparation Solid Phase Extraction (SPE).
Chromatography Column: C18 Mobile Phase: Gradient of methanol-formate buffer Retention Time: 4.0 min
Mass Spectrometry Instrument: Triple quadrupole MS Ionization: Atmospheric Pressure Chemical Ionization (APCI) Detection: Multiple Reaction Monitoring (MRM)
MRM Transitions Fludrocortisone: m/z 381 → 239 and 381 → 181 Fludrocortisone-d2 (IS): m/z 383 → 239 and 383 → 181
Method Validation Linear Range: 0.1–25 ng/mL Limit of Detection (LOD): 0.05 ng/mL Limit of Quantification (LOQ): 0.1 ng/mL Precision (RSD): <10.9%

Synthesis Overview

The synthesis of this compound is not commonly published, as it is a specialized commercial product. However, the synthesis of the parent compound, fludrocortisone acetate, provides insight into the process. A crucial step involves the fluorination and opening of an epoxide ring on a steroid precursor.[10][19]

A described method involves dissolving 9β,11β-epoxy-17α-hydroxypregn-4-ene-3,20-dione-21-acetate in dichloromethane.[10][19] The solution is cooled, and a fluorinating agent, such as pyridine (B92270) hydrofluoric acid, is added to perform the ring-opening reaction that introduces the fluorine atom at the 9α position.[10] The synthesis of the deuterated analog would require the use of deuterated starting materials or reagents at appropriate steps in the synthetic pathway.

Conclusion

This compound is a vital analytical tool that enables precise and reliable quantification of fludrocortisone in complex biological matrices. Its use as an internal standard in LC-MS methods is essential for robust drug development, clinical pharmacokinetic studies, and therapeutic monitoring. The detailed protocols and understanding of the parent compound's mechanism of action provide researchers with the necessary framework to effectively utilize this stable isotope-labeled standard in their work.

References

Fludrocortisone Acetate-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fludrocortisone (B194907) acetate-d5 is the deuterium-labeled analog of Fludrocortisone acetate (B1210297). Fludrocortisone acetate is a synthetic corticosteroid with potent mineralocorticoid and moderate glucocorticoid activity.[1][2] It is the 21-acetate ester of fludrocortisone.[3] The introduction of deuterium (B1214612) atoms at specific positions in the molecule makes Fludrocortisone acetate-d5 an invaluable tool in analytical and research settings, particularly as an internal standard for mass spectrometry-based quantification of fludrocortisone in biological matrices.[4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of Fludrocortisone Acetate and this compound

PropertyFludrocortisone AcetateThis compound
IUPAC Name 2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl acetate2-((8S, 9R, 10S, 11S, 13S, 14S, 17R)-9-fluoro-11, 17-dihydroxy-10, 13-dimethyl-3-oxo-2, 3, 6, 7, 8, 9, 10, 11, 12, 13, 14, 15, 16, 17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl-2, 2, 4, 6, 6-d5)-2-oxoethyl acetate[4]
Molecular Formula C₂₃H₃₁FO₆C₂₃H₂₆D₅FO₆[5]
Molecular Weight 422.49 g/mol 427.52 g/mol [5]
Physical State Crystalline solid[6]Solid (presumed)
Melting Point 260-262 °C (decomposes)[3]Not available
Solubility Insoluble in water; Soluble in DMSO (84 mg/mL) and Ethanol (14 mg/mL)[7]Not available
Storage Store at room temperature, protected from excess heat and moisture[6][8]Store under recommended conditions in the Certificate of Analysis[5]

Experimental Protocols

General Synthesis of Fludrocortisone Acetate

The synthesis of Fludrocortisone acetate typically involves the fluorination of a suitable corticosteroid precursor. A general method involves the ring-opening of a 9β,11β-epoxide intermediate with a fluorinating agent.[9]

Materials:

  • 9β,11β-epoxy-17α,21-dihydroxypregn-4-ene-3,20-dione 21-acetate (starting material)

  • Hydrogen fluoride (B91410) source (e.g., hydrogen fluoride-pyridine or triethylamine (B128534) trihydrofluoride)[9]

  • Dichloromethane (solvent)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the starting epoxide in dichloromethane.

  • Cool the solution to 0-10 °C.

  • Slowly add the hydrogen fluoride source to the reaction mixture while maintaining the temperature.

  • Allow the reaction to proceed for several hours at 0-10 °C.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it with water until neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and dry to obtain Fludrocortisone acetate.[10]

General Protocol for Deuterium Labeling of Steroids

The introduction of deuterium atoms into a steroid backbone can be achieved through various methods, including hydrogen-deuterium exchange reactions and reductive deuteration.[11] A specific protocol for the synthesis of this compound is not publicly available; however, a general approach can be inferred from literature on deuterated steroid synthesis.[11][12] This often involves the use of deuterated reagents and solvents at specific steps of the synthesis of the parent compound. For example, deuterated reducing agents like sodium borodeuteride (NaBD₄) can be used to introduce deuterium at specific positions.[11]

Purification of Steroids

Purification of the final product is crucial to remove impurities and unreacted starting materials. Common techniques for steroid purification include:

  • Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, leading to the formation of pure crystals.[9]

  • Chromatography: Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are highly effective for separating steroids with similar structures.[10]

Signaling Pathway

Fludrocortisone acetate acts as a potent agonist for the mineralocorticoid receptor (MR).[2] Upon entering the target cell, it binds to the cytoplasmic MR, which then translocates to the nucleus and acts as a transcription factor to regulate the expression of target genes. This pathway is crucial for maintaining electrolyte and water balance.

Fludrocortisone_Signaling cluster_cell Target Cell cluster_nucleus Nucleus Fludrocortisone Fludrocortisone Acetate-d5 MR_complex Fludrocortisone-MR Complex Fludrocortisone->MR_complex Binds to Mineralocorticoid Receptor (MR) Transcription Gene Transcription MR_complex->Transcription Translocates to Nucleus mRNA mRNA Transcription->mRNA Proteins Protein Synthesis mRNA->Proteins Physiological_Response Physiological Response (e.g., Na+ reabsorption, K+ excretion) Proteins->Physiological_Response

Caption: Mineralocorticoid Receptor Signaling Pathway of Fludrocortisone.

Experimental Workflow

This compound is primarily used as an internal standard in the quantitative analysis of fludrocortisone in biological samples by liquid chromatography-mass spectrometry (LC-MS).

LCMS_Workflow Sample_Prep 1. Sample Preparation (e.g., Plasma) Spiking 2. Spiking with Fludrocortisone acetate-d5 (Internal Standard) Sample_Prep->Spiking Extraction 3. Liquid-Liquid or Solid-Phase Extraction Spiking->Extraction LC_Separation 4. LC Separation Extraction->LC_Separation MS_Detection 5. Mass Spectrometry Detection (MRM mode) LC_Separation->MS_Detection Quantification 6. Quantification (Ratio of Analyte to IS) MS_Detection->Quantification

Caption: Workflow for Quantification of Fludrocortisone using this compound.

References

In-Depth Technical Guide to the Structure Elucidation of Fludrocortisone Acetate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Fludrocortisone (B194907) acetate-d5. This deuterated analog of Fludrocortisone acetate (B1210297) is a critical tool in pharmacokinetic and metabolic research, primarily serving as an internal standard for quantitative analysis by mass spectrometry.

Chemical Identity and Structural Properties

Fludrocortisone acetate-d5 is a synthetic corticosteroid that is structurally identical to Fludrocortisone acetate, with the exception of five hydrogen atoms being replaced by deuterium (B1214612). This isotopic labeling provides a distinct mass difference, crucial for its use in mass spectrometry-based assays, without significantly altering its chemical properties.

Table 1: Chemical and Physical Properties

PropertyValue
IUPAC Name 2-((8S, 9R, 10S, 11S, 13S, 14S, 17R)-9-fluoro-11, 17-dihydroxy-10, 13-dimethyl-3-oxo-2, 3, 6, 7, 8, 9, 10, 11, 12, 13, 14, 15, 16, 17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl-2, 2, 4, 6, 6-d5)-2-oxoethyl acetate[1]
Molecular Formula C23H26D5FO6[1]
Molecular Weight 427.52 g/mol [1]
Parent Drug Fludrocortisone[1]
Appearance Solid
Primary Use Internal standard in analytical and pharmacokinetic research[1][2]

Synthesis Pathway

The synthesis of Fludrocortisone acetate from a suitable precursor, such as 11β,17α,21-trihydroxypregna-4-ene-3,20-dione-21-acetate, typically involves a fluorination step.

A plausible synthetic approach for the d5 analogue would involve:

  • Selective Deuteration: Introduction of deuterium at the C2, C4, and C6 positions of a suitable steroid precursor. This can be achieved through various methods, such as acid- or base-catalyzed exchange reactions in the presence of a deuterium source (e.g., D2O, deuterated solvents).

  • Fluorination: Introduction of the fluorine atom at the C9 position.

  • Acetylation: Acetylation of the C21 hydroxyl group.

Synthesis_Pathway Precursor Steroid Precursor Deuterated_Intermediate Deuterated Intermediate (d5-labeled) Precursor->Deuterated_Intermediate Deuteration Fluorinated_Intermediate Fluorinated Deuterated Intermediate Deuterated_Intermediate->Fluorinated_Intermediate Fluorination Final_Product Fludrocortisone Acetate-d5 Fluorinated_Intermediate->Final_Product Acetylation

Caption: Generalized synthetic pathway for this compound.

Analytical Techniques for Structure Elucidation

A combination of spectroscopic and chromatographic techniques is essential to confirm the identity, purity, and exact structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds. High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition, confirming the incorporation of five deuterium atoms. Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns, which can help pinpoint the location of the deuterium labels.

Table 2: Mass Spectrometry Data

TechniqueParameterValue
HRMS Calculated Exact Mass (M)427.2428
Observed Exact Mass [M+H]+Hypothetical data
MS/MS Precursor Ion (m/z)Hypothetical data
Product Ions (m/z)Hypothetical data

Note: Actual experimental data for the high-resolution mass spectrum of this compound is not publicly available. The values presented are theoretical or would be obtained during experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise location of atoms within a molecule.

  • ¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the C2, C4, and C6 positions would be absent or significantly diminished compared to the spectrum of the non-deuterated standard. This provides direct evidence of deuteration at these sites.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would show characteristic shifts for the carbon atoms bonded to deuterium. The signals for C2, C4, and C6 would likely appear as multiplets due to carbon-deuterium coupling, and their chemical shifts might be slightly different from the non-deuterated analog.

  • ²H NMR (Deuterium NMR): A deuterium NMR spectrum would show signals corresponding to the deuterium atoms, confirming their presence and providing information about their chemical environment.

Note: Publicly available NMR spectra for this compound are not available. The interpretation is based on established principles of NMR spectroscopy for deuterated compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized this compound. A reversed-phase HPLC method can effectively separate the deuterated compound from any non-deuterated starting material or other impurities.

Table 3: Example HPLC Method Parameters

ParameterCondition
Column C18 reversed-phase
Mobile Phase Gradient of water and acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 240 nm
Retention Time Dependent on specific column and gradient

Experimental Protocols

The following are generalized protocols for the key analytical techniques used in the structure elucidation of this compound.

High-Resolution Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system. Acquire data in positive ion mode over a mass range that includes the expected molecular ion.

  • Data Analysis: Determine the accurate mass of the protonated molecule [M+H]⁺ and compare it to the theoretical exact mass. Use the instrument software to predict the elemental composition.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., chloroform-d, DMSO-d6).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC).

  • Data Analysis: Process the spectra using appropriate software. Compare the ¹H and ¹³C spectra with those of a non-deuterated Fludrocortisone acetate standard to identify the sites of deuteration.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_elucidation Structure Elucidation cluster_confirmation Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., HPLC) Synthesis->Purification HRMS High-Resolution MS (Accurate Mass, Formula) Purification->HRMS NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) (Position of Deuteration) Purification->NMR Purity_Analysis Purity Analysis (HPLC) Purification->Purity_Analysis Structure_Confirmed Structure Confirmed HRMS->Structure_Confirmed NMR->Structure_Confirmed Purity_Analysis->Structure_Confirmed

Caption: Workflow for the synthesis and structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is a multi-step process requiring a combination of organic synthesis and advanced analytical techniques. Mass spectrometry and NMR spectroscopy are indispensable for confirming the molecular weight, elemental composition, and the specific sites of deuterium incorporation. High-performance liquid chromatography is essential for ensuring the purity of the final product. This well-characterized, isotopically labeled compound serves as a reliable internal standard, enabling accurate and precise quantification in complex biological matrices, thereby supporting critical drug development and clinical research.

References

Fludrocortisone Acetate-d5: A Technical Guide to its Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like Fludrocortisone acetate-d5 is a critical document. It provides the necessary assurance of the material's identity, purity, and quality, which is paramount for the accuracy and reliability of quantitative analytical methods. This in-depth technical guide will dissect the components of a typical CoA for this compound, offering insights into the experimental protocols and data interpretation.

This compound is a labeled analog of Fludrocortisone acetate (B1210297), a synthetic corticosteroid. The deuterium (B1214612) labeling makes it an ideal internal standard for mass spectrometry-based bioanalytical assays, such as those used in pharmacokinetic and metabolic studies.[1]

Product Information and Physical Properties

A Certificate of Analysis commences with fundamental information identifying the specific batch of the material. This section typically includes:

ParameterSpecification
Product Name This compound
Catalogue Number DVE00838
Molecular Formula C₂₃H₂₆D₅FO₆[1]
Molecular Weight 427.52 g/mol [1]
Appearance White to Off-White Solid
Solubility Soluble in Methanol (B129727) and Chloroform
Storage Conditions Store at -20°C, protected from light

Analytical Data for Quality Control

This core section of the CoA presents the quantitative data from various analytical tests performed to confirm the identity and purity of the this compound.

Identity Confirmation

Multiple spectroscopic techniques are employed to unequivocally confirm the chemical structure of the compound.

TestMethodResult
¹H-NMR Spectroscopy Bruker 400 MHz in CDCl₃Conforms to structure
Mass Spectrometry ESI-MS, Positive Ion Mode[M+H]⁺ = 428.5 m/z
Isotopic Purity Mass Spectrometry≥ 98%
Purity Assessment

Chromatographic methods are essential for determining the purity of the standard and identifying any potential impurities.

TestMethodResult
Purity by HPLC-UV Reversed-Phase HPLC with UV detection at 240 nm99.8%
Residual Solvents Headspace GC-MS< 0.1%
Water Content Karl Fischer Titration0.2%

Experimental Protocols

Detailed methodologies are crucial for the end-user to understand the conditions under which the analytical data was generated. This allows for replication or troubleshooting of their own analytical methods.

High-Performance Liquid Chromatography (HPLC)

The purity of this compound is typically determined using a stability-indicating reversed-phase HPLC method.

  • Instrumentation : Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column : C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase : A gradient of Acetonitrile and Water (both with 0.1% Formic Acid).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 240 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : The sample is accurately weighed and dissolved in methanol to a final concentration of 1 mg/mL.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic purity of the deuterated compound.

  • Instrumentation : Agilent 6545 Q-TOF LC/MS system with an Electrospray Ionization (ESI) source.

  • Ionization Mode : Positive.

  • Mass Range : 100-1000 m/z.

  • Capillary Voltage : 3500 V.

  • Gas Temperature : 325°C.

  • Fragmentor Voltage : 175 V.

  • Data Analysis : The mass spectrum is analyzed to confirm the presence of the [M+H]⁺ ion and to determine the isotopic distribution, from which the isotopic purity is calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is a powerful tool for confirming the structural integrity of the molecule.

  • Instrumentation : Bruker Avance III 400 MHz NMR spectrometer.

  • Solvent : Chloroform-d (CDCl₃).

  • Reference : Tetramethylsilane (TMS) at 0.00 ppm.

  • Data Analysis : The chemical shifts, coupling constants, and integration of the proton signals are compared to the expected spectrum for Fludrocortisone acetate to confirm the structure. The absence of signals at specific positions confirms the deuterium incorporation.

Visualizing the Certificate of Analysis Workflow

The following diagram illustrates the logical flow of the quality control process that culminates in the issuance of a Certificate of Analysis.

CoA_Workflow cluster_synthesis Synthesis and Purification cluster_qc Quality Control Testing cluster_documentation Documentation and Release Synthesis Chemical Synthesis of This compound Purification Purification by Chromatography Synthesis->Purification Identity Identity Confirmation (NMR, MS) Purification->Identity Purity Purity Assessment (HPLC, GC) Purification->Purity Phys_Prop Physical Properties (Appearance, Solubility) Purification->Phys_Prop Data_Review Data Review and Approval Identity->Data_Review Purity->Data_Review Phys_Prop->Data_Review CoA_Generation Certificate of Analysis Generation Data_Review->CoA_Generation Product_Release Product Release CoA_Generation->Product_Release

Caption: Workflow for the generation of a Certificate of Analysis.

Signaling Pathway of Fludrocortisone Action

While not directly part of a CoA, understanding the mechanism of action of the non-deuterated parent compound is crucial for its application in research. Fludrocortisone is a potent mineralocorticoid and glucocorticoid receptor agonist.

Fludrocortisone_Pathway cluster_cyto Cytoplasmic Events cluster_nuc Nuclear Events Fludrocortisone Fludrocortisone acetate Receptor Mineralocorticoid/ Glucocorticoid Receptor Fludrocortisone->Receptor Cytoplasm Cytoplasm Nucleus Nucleus Complex Activated Receptor Complex Receptor->Complex Binding HSP HSP90 HSP->Receptor Chaperone Complex->Nucleus Translocation DNA DNA (Hormone Response Element) Complex->DNA Binding Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response (e.g., Na+ reabsorption) Protein->Response

Caption: Simplified signaling pathway of Fludrocortisone.

References

The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism of Action of Fludrocortisone Acetate-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles and practical applications of Fludrocortisone (B194907) acetate-d5 as an internal standard in quantitative mass spectrometry. By leveraging the principles of isotope dilution, this deuterated analog of Fludrocortisone acetate (B1210297) offers unparalleled accuracy and precision in bioanalytical methods, making it an indispensable tool in drug development and clinical research.

Introduction to Deuterated Internal Standards

In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is critical for correcting analytical variability.[1] An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response.[1] Deuterated internal standards, which are isotopically labeled analogs of the analyte with one or more hydrogen atoms replaced by deuterium (B1214612), are widely considered the gold standard for quantitative bioanalysis.[1] Their chemical behavior is nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[1]

Fludrocortisone Acetate-d5: Properties and Advantages

Fludrocortisone acetate is a synthetic corticosteroid with potent mineralocorticoid activity, used in the treatment of conditions like Addison's disease.[2][3] For accurate quantification in biological matrices, a stable isotope-labeled internal standard like this compound is employed.[4]

Key Properties:

  • Chemical Identity: this compound is chemically identical to Fludrocortisone acetate, except for the substitution of five hydrogen atoms with deuterium.[4]

  • Physicochemical Similarity: This isotopic substitution results in a negligible difference in physicochemical properties such as polarity, pKa, and volatility. This ensures that the internal standard and the analyte behave almost identically during sample extraction, chromatography, and ionization.[1][5]

  • Mass Differentiation: The increased mass of deuterium allows the mass spectrometer to differentiate between the analyte and the internal standard.[1]

Mechanism of Action: Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is based on the principle of isotope dilution mass spectrometry (IDMS).[6] IDMS is a powerful analytical technique that provides highly accurate and precise quantification by minimizing errors arising from sample loss during preparation and analysis.[6]

The core principle involves adding a known amount of the isotopically labeled internal standard (this compound) to the sample containing the native analyte (Fludrocortisone acetate) at the earliest stage of sample preparation.[6] After allowing the standard to equilibrate with the sample, the mixture is processed. Any loss of analyte during extraction, handling, or injection will be accompanied by a proportional loss of the internal standard.[7]

The mass spectrometer measures the ratio of the signal intensity of the native analyte to that of the internal standard.[6] Because a known amount of the internal standard was added, this ratio can be used to calculate the exact amount of the analyte originally present in the sample with high precision.[6]

G cluster_sample Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_result Quantification A Analyte (Fludrocortisone Acetate) Prep Sample Preparation (Extraction, etc.) A->Prep Addition of IS IS Known Amount of This compound IS->Prep LC LC Separation Prep->LC Potential for Analyte/IS Loss MS MS Detection LC->MS Ratio Measure Ratio of Analyte to IS MS->Ratio Calc Calculate Analyte Concentration Ratio->Calc

Caption: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantification. Below are typical protocols for the analysis of Fludrocortisone in human plasma using this compound as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is commonly used to extract Fludrocortisone from plasma.[8]

  • Spiking: To 500 µL of human plasma, add 10 µL of the internal standard solution (Fludrocortisone-d2, a similar deuterated standard, has been used effectively).[9]

  • Vortexing: Vortex the sample to ensure thorough mixing.[9]

  • Dilution: Add 0.5 mL of water and vortex for 1 minute.[9]

  • SPE Cartridge Conditioning: Condition a Phenomenex Strata-X cartridge with methanol (B129727) followed by equilibration with Milli-Q water.[9]

  • Sample Loading: Load the prepared plasma sample onto the conditioned SPE cartridge.[9]

  • Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 10% methanol in water.[9]

  • Elution: Elute the analyte and internal standard using dichloromethane.[9]

  • Drying: Dry the eluate under a stream of nitrogen at 40°C.[9]

  • Reconstitution: Reconstitute the dried residue with a suitable volume of the mobile phase (e.g., Acetonitrile:Water 50:50 v/v) prior to LC-MS/MS analysis.[9]

Sample Preparation: Liquid-Liquid Extraction (LLE)

An alternative to SPE is liquid-liquid extraction.[10]

  • Spiking: Add the internal standard, Fludrocortisone-d5, to the human plasma sample.[10]

  • Extraction: Perform liquid-liquid extraction using tert-butyl methyl ether.[10]

  • Separation: Separate the organic layer containing the analyte and internal standard.

  • Drying: Evaporate the organic solvent to dryness.

  • Reconstitution: Reconstitute the residue in the mobile phase for analysis.[10]

G start Start: Human Plasma Sample spike Spike with This compound start->spike prep Sample Preparation (SPE or LLE) spike->prep separate LC Separation (e.g., C18 column) prep->separate detect MS/MS Detection (MRM Mode) separate->detect quantify Quantification: (Analyte Area / IS Area) * IS Conc. detect->quantify end End: Final Concentration quantify->end

Caption: Experimental Workflow for Bioanalysis.

LC-MS/MS Conditions

The following are typical parameters for the chromatographic separation and mass spectrometric detection of Fludrocortisone and its deuterated internal standard.

ParameterCondition
Chromatography
HPLC ColumnC18 column (e.g., Chromolith RP18e)[10]
Mobile PhaseAcetonitrile and 2 mM ammonium (B1175870) formate (B1220265) (70:30, v/v)[10]
Flow Rate0.7 mL/min[10]
Retention TimeApproximately 4.0 min for both Fludrocortisone and Fludrocortisone-d2[11]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[10][11]
Detection ModeMultiple Reaction Monitoring (MRM)[10]
MRM Transition (Fludrocortisone)m/z 381.2 → 343.2[10]
MRM Transition (Fludrocortisone-d5)m/z 386.2 → 348.4[10]
MRM Transition (Fludrocortisone-d2)m/z 383 → 239 and m/z 383 → 181[11]

Quantitative Data and Performance Metrics

The use of this compound as an internal standard enables the development of highly sensitive and robust bioanalytical methods. The tables below summarize key performance metrics from validated methods.

Table 1: Method Validation Parameters for Fludrocortisone Quantification

ParameterResultReference
Linearity Range40 - 3000 pg/mL[10]
Lower Limit of Quantification (LLOQ)40 pg/mL[10]
0.1 ng/mL (using Fludrocortisone-d2)[11]
Intra-day Precision (%RSD)0.49 - 7.13%[10]
Inter-day Precision (%RSD)0.83 - 5.87%[10]
< 10.9% (using Fludrocortisone-d2)[11]
Accuracy/Recovery101.8% (using Fludrocortisone-d2)[11]

Table 2: Analyte and Internal Standard Recovery

CompoundMean % RecoveryReference
Fludrocortisone Acetate81.26%[9]
Fluticasone Propionate (as IS)86.98%[9]

Note: Recovery data for Fluticasone Propionate, another corticosteroid used as an IS, is included to demonstrate typical recovery percentages in such assays.

G cluster_sources Sources of Variability cluster_correction Correction Mechanism cluster_outcome Result V_Sample Sample Preparation IS This compound (Co-elutes and experiences similar effects) V_Sample->IS V_Inject Injection Volume V_Inject->IS V_Ion Ion Suppression/Enhancement V_Ion->IS Result Accurate & Precise Quantification IS->Result Ratio of Analyte/IS remains constant

Caption: How the Internal Standard Corrects for Variability.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[1] this compound, by virtue of its near-identical physicochemical properties to the unlabeled analyte, serves as the ideal internal standard for the bioanalysis of Fludrocortisone. Its mechanism of action, rooted in the robust principles of isotope dilution mass spectrometry, effectively compensates for analytical variability, leading to reliable and reproducible data. A thorough understanding of its application and the associated experimental protocols is essential for its successful implementation in regulated and research environments.[1]

References

Navigating the Stability of Fludrocortisone Acetate-d5 Powder: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of Fludrocortisone (B194907) acetate-d5 powder. Fludrocortisone acetate (B1210297), a synthetic corticosteroid with potent mineralocorticoid activity, is used in the management of adrenocortical insufficiency. The deuterated form, Fludrocortisone acetate-d5, serves as a crucial internal standard in analytical and pharmacokinetic studies, demanding a thorough understanding of its stability profile to ensure accurate and reliable results. This guide synthesizes available data, outlines key experimental protocols for stability assessment, and provides visual representations of relevant biological pathways and experimental workflows.

Physicochemical Properties and Stability Profile

Fludrocortisone acetate is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photodegradation. The stability of the powder form is critical for its storage, handling, and use in the preparation of analytical standards and formulations. While specific quantitative stability data for the deuterated this compound powder is not extensively published in the public domain, its role as a stable isotope-labeled internal standard suggests a high degree of chemical stability under recommended storage conditions.[1][2] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, often resulting in slower metabolic degradation and potentially increased chemical stability.[3]

General stability characteristics of the non-deuterated Fludrocortisone acetate powder indicate that it is a white or off-white crystalline powder that is insoluble in water.[4] It is sensitive to light and should be stored in light-resistant containers.[5]

Thermal Stability

Thermal stability is a critical parameter for determining appropriate storage and handling conditions. Studies on non-deuterated Fludrocortisone acetate in solution have shown significant degradation at elevated temperatures. For instance, solutions stored at 23°C showed considerable degradation over time, while those stored at 4°C were significantly more stable.[6][7]

Table 1: Stability of Fludrocortisone Acetate Solutions at Various Temperatures

FormulationStorage Temperature (°C)Time to 90% Concentration (t90)Reference
Solution from Tablets232 ± 1 days[6][7]
Solution from Tablets422 ± 3 days[6][7]
Solution from Powder2311 ± 2 days[6][7]
Solution from Powder4≥ 60 days[6][7]

For the solid-state, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to assess thermal stability by identifying decomposition temperatures.[8][9][10]

Photostability

Exposure to light can induce photodegradation of corticosteroids. Forced degradation studies are essential to understand the photosensitivity of the molecule.[11][12][13][14][15] The International Council for Harmonisation (ICH) guideline Q1B provides a framework for photostability testing, recommending exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light.[13][14]

Hygroscopicity

The tendency of a powder to absorb atmospheric moisture, known as hygroscopicity, can significantly impact its physical and chemical stability, affecting powder flow, and dissolution.[16] The United States Pharmacopeia (USP) provides guidelines for hygroscopicity testing, which typically involves exposing the powder to controlled humidity conditions and measuring the weight gain.[]

Experimental Protocols for Stability Assessment

A robust stability testing program is essential to define the shelf-life and storage conditions for this compound powder. The following are detailed methodologies for key stability-indicating experiments.

Thermal Stability Analysis (TGA/DSC)

Objective: To determine the thermal decomposition profile of this compound powder.

Methodology:

  • Instrument: A simultaneous Thermogravimetric Analyzer with Differential Scanning Calorimetry (TGA-DSC) is used.

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound powder is placed in an aluminum or ceramic pan.

  • Experimental Conditions:

    • Temperature Program: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 400°C).

    • Atmosphere: The experiment is conducted under an inert nitrogen atmosphere (flow rate e.g., 50 mL/min) to prevent oxidative degradation.

  • Data Analysis: The TGA curve plots weight loss as a function of temperature, indicating the onset of decomposition. The DSC curve shows endothermic or exothermic events, such as melting and decomposition.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis weigh Weigh 5-10 mg of Powder pan Place in TGA/DSC Pan weigh->pan instrument Load into TGA/DSC pan->instrument heat Heat at 10°C/min under Nitrogen instrument->heat acquire Record Weight Loss (TGA) & Heat Flow (DSC) heat->acquire analyze Determine Onset of Decomposition & Thermal Events acquire->analyze

Workflow for Thermal Stability Analysis using TGA/DSC.
Photostability Testing (ICH Q1B)

Objective: To evaluate the intrinsic photostability of this compound powder.

Methodology:

  • Sample Preparation: A thin layer of the powder (not more than 3 mm thick) is placed in a chemically inert, transparent container. A dark control sample, wrapped in aluminum foil, is prepared in parallel.

  • Light Exposure: The samples are exposed to a light source that provides a standardized output similar to the D65/ID65 emission standard, delivering a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.

  • Analysis: After exposure, the samples are visually inspected for any changes in appearance and assayed using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

  • Evaluation: The results from the light-exposed sample are compared with those of the dark control to differentiate between light-induced and thermally-induced degradation.

Hygroscopicity Testing (USP General Chapter <1241>)

Objective: To determine the moisture sorption properties of this compound powder.

Methodology:

  • Instrument: A dynamic vapor sorption (DVS) apparatus or a humidity-controlled chamber with a microbalance is used.

  • Sample Preparation: An accurately weighed sample of the powder is placed in the instrument.

  • Experimental Conditions: The sample is subjected to a pre-defined humidity program at a constant temperature (e.g., 25°C). The relative humidity (RH) is typically ramped up in steps (e.g., from 10% to 90% RH) and then ramped down to assess both sorption and desorption.

  • Data Analysis: The change in mass of the sample is recorded at each humidity step. A sorption-desorption isotherm is plotted to visualize the hygroscopic behavior.

Mechanism of Action: Mineralocorticoid Receptor Signaling Pathway

Fludrocortisone exerts its physiological effects by acting as a potent agonist of the mineralocorticoid receptor (MR). The binding of Fludrocortisone to the MR initiates a signaling cascade that ultimately regulates gene expression, leading to changes in electrolyte and water balance.

Mineralocorticoid_Receptor_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Cytoplasm (Translation) Fludrocortisone Fludrocortisone acetate-d5 MR_complex Inactive MR-HSP Complex Fludrocortisone->MR_complex Binds Active_MR Active Fludrocortisone-MR Complex MR_complex->Active_MR Conformational Change & HSP Dissociation Nuclear_MR Fludrocortisone-MR Complex Active_MR->Nuclear_MR Translocation MRE Mineralocorticoid Response Element (MRE) on DNA Nuclear_MR->MRE Binds Transcription Transcription of Target Genes MRE->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Proteins Aldosterone-Induced Proteins (e.g., SGK1, ENaC) Translation->Proteins Effect Physiological Effects: Na+ Reabsorption, K+ Secretion Proteins->Effect

Signaling pathway of this compound.

Conclusion

Ensuring the physical and chemical stability of this compound powder is paramount for its reliable use as an internal standard in research and drug development. This guide has provided an overview of the key stability considerations, including thermal, photo, and moisture-induced degradation. The detailed experimental protocols, based on established regulatory guidelines, offer a framework for a comprehensive stability assessment. While specific quantitative data for the deuterated compound remains limited in public literature, the principles outlined here, in conjunction with the understanding of the stabilizing effects of deuteration, provide a robust foundation for ensuring the quality and integrity of this critical analytical reagent. Further in-house stability studies are recommended to establish a definitive shelf-life and optimal storage conditions for this compound powder.

References

A Comprehensive Technical Guide to Fludrocortisone Acetate-d5 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fludrocortisone acetate-d5, a deuterated analog of the synthetic corticosteroid Fludrocortisone. This guide is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in pharmacokinetic and metabolic studies, as well as for those investigating the mineralocorticoid receptor signaling pathway.

Introduction to Fludrocortisone and its Deuterated Analog

Fludrocortisone is a potent synthetic corticosteroid with significant mineralocorticoid and moderate glucocorticoid activity.[1][2] It is clinically used to treat conditions such as Addison's disease and salt-losing adrenogenital syndrome.[1] In a research context, Fludrocortisone is a valuable tool for studying the renin-angiotensin-aldosterone system (RAAS) and its effects on electrolyte balance and blood pressure.[3]

This compound is a stable isotope-labeled version of Fludrocortisone acetate (B1210297). The replacement of five hydrogen atoms with deuterium (B1214612) atoms results in a molecule with a higher mass, making it an ideal internal standard for mass spectrometry-based quantification of Fludrocortisone.[4][5] The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and improving the accuracy and precision of analytical methods.[6][7][8]

Suppliers of this compound

A number of chemical suppliers specialize in providing isotopically labeled compounds for research purposes. The following table summarizes some of the known suppliers of this compound. Researchers should contact the suppliers directly to obtain the most current certificate of analysis and pricing information.

SupplierWebsiteNotes
Veeprho--INVALID-LINK--Offers Fludrocortisone-D5 and Fludrocortisone-D5 Acetate for research purposes.[4][9]
MedchemExpress--INVALID-LINK--Provides this compound for research use only.[5]
LGC Standards--INVALID-LINK--Supplies this compound major as a certified reference material.[10]
Cayman Chemical--INVALID-LINK--Offers Fludrocortisone Acetate and may provide custom synthesis of the deuterated analog.[11]

Synthesis and Quality Control

Synthesis of Fludrocortisone Acetate

The synthesis of Fludrocortisone acetate typically involves the fluorination of a hydrocortisone (B1673445) derivative. A common method involves the ring-opening of a 9β,11β-epoxide intermediate with a fluorine source, such as hydrogen fluoride (B91410) pyridine.[12][13]

While a specific synthesis protocol for this compound is not publicly available, it is likely produced by introducing deuterium atoms at specific, non-exchangeable positions on the steroid backbone or the acetate group during the synthesis process. The IUPAC name for one commercially available version is 2-((8S, 9R, 10S, 11S, 13S, 14S, 17R)-9-fluoro-11, 17-dihydroxy-10, 13-dimethyl-3-oxo-2, 3, 6, 7, 8, 9, 10, 11, 12, 13, 14, 15, 16, 17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl-2, 2, 4, 6, 6-d5)-2-oxoethyl acetate, indicating deuteration on the steroid ring.[9]

Quality Control Specifications

As a high-purity internal standard, this compound must meet stringent quality control specifications. While specific certificates of analysis should be obtained from the supplier, the following table outlines the typical quality control parameters for isotopically labeled internal standards.

ParameterTypical SpecificationAnalytical Method
Identity Conforms to the structure of this compound¹H-NMR, ¹³C-NMR, Mass Spectrometry
Purity ≥98%HPLC, LC-MS
Isotopic Purity ≥99% atom % DMass Spectrometry
Chemical Purity ≤2% of unlabeled Fludrocortisone acetateLC-MS/MS
Residual Solvents Within acceptable limits (e.g., ICH guidelines)GC-HS
Appearance White to off-white solidVisual Inspection

Mechanism of Action: The Mineralocorticoid Receptor Signaling Pathway

Fludrocortisone exerts its physiological effects by binding to and activating the mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily.[2][14] The activation of the MR in target tissues, primarily the distal nephron of the kidney, leads to changes in gene expression that regulate ion and water transport.

Fludrocortisone_Signaling_Pathway cluster_cell Epithelial Cell (e.g., Kidney Distal Tubule) cluster_nucleus Fludrocortisone Fludrocortisone MR_inactive Inactive MR-HSP Complex Fludrocortisone->MR_inactive Binds MR_active Active MR MR_inactive->MR_active HSP dissociation Nucleus Nucleus MR_active->Nucleus MR_dimer MR Dimer HRE Hormone Response Element (HRE) MR_dimer->HRE Binds Gene_Transcription Gene Transcription HRE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA AIPs Aldosterone-Induced Proteins (e.g., SGK1) mRNA->AIPs Translation ENaC_synthesis ↑ ENaC Synthesis AIPs->ENaC_synthesis Na_K_ATPase_synthesis ↑ Na+/K+-ATPase Synthesis AIPs->Na_K_ATPase_synthesis Nedd4_2 Nedd4-2 (E3 Ligase) AIPs->Nedd4_2 Inhibits ENaC_channel Epithelial Sodium Channel (ENaC) ENaC_synthesis->ENaC_channel Trafficking to membrane Na_K_ATPase Na+/K+-ATPase Na_K_ATPase_synthesis->Na_K_ATPase Trafficking to membrane ENaC_ub ENaC Ubiquitination & Degradation Nedd4_2->ENaC_ub Promotes Na_ion_in Na+ Reabsorption ENaC_channel->Na_ion_in K_ion_out K+ Secretion Na_K_ATPase->K_ion_out Blood Blood Na_K_ATPase->Blood Na+ to Blood Lumen Lumen (Urine) Lumen->ENaC_channel Na+ from Lumen

Caption: Fludrocortisone signaling pathway in a renal epithelial cell.

The key steps in the mineralocorticoid receptor signaling pathway are:

  • Receptor Binding: Fludrocortisone, being lipophilic, diffuses across the cell membrane and binds to the inactive mineralocorticoid receptor, which is complexed with heat shock proteins (HSPs) in the cytoplasm.

  • Receptor Activation and Translocation: Upon ligand binding, the HSPs dissociate, and the activated MR translocates to the nucleus.

  • Gene Transcription: In the nucleus, the MR forms homodimers and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes.

  • Protein Synthesis: This binding initiates the transcription of genes encoding for aldosterone-induced proteins (AIPs), such as serum and glucocorticoid-regulated kinase 1 (SGK1).

  • Regulation of Ion Channels:

    • Epithelial Sodium Channel (ENaC): SGK1 phosphorylates and inhibits the E3 ubiquitin ligase Nedd4-2. This prevents the ubiquitination and degradation of the epithelial sodium channel (ENaC), leading to an increased number of active ENaC channels at the apical membrane. The result is increased sodium reabsorption from the urine.

    • Na+/K+-ATPase: Fludrocortisone also increases the synthesis and activity of the Na+/K+-ATPase pump on the basolateral membrane, which actively transports sodium out of the cell into the bloodstream and potassium into the cell.

    • Renal Outer Medullary Potassium Channel (ROMK): The increased intracellular potassium concentration, coupled with the electrical gradient established by sodium reabsorption, drives potassium secretion into the urine through the ROMK channel.

Experimental Protocols

This compound is primarily used as an internal standard in LC-MS/MS methods for the quantification of Fludrocortisone in biological matrices. The following is a generalized protocol based on published methods.

Quantification of Fludrocortisone in Human Plasma using LC-MS/MS

This protocol outlines the key steps for the extraction and analysis of Fludrocortisone from human plasma.

Experimental_Workflow start Start: Human Plasma Sample add_is Add this compound (Internal Standard) start->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing end End: Fludrocortisone Concentration data_processing->end

Caption: Experimental workflow for the quantification of Fludrocortisone in plasma.

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).

    • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A linear gradient from 30% to 90% B over 5 minutes.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 10 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Multiple Reaction Monitoring (MRM) Transitions:

        • Fludrocortisone: m/z 381.2 → 361.2

        • This compound: m/z 427.5 → 366.2

      • Collision Energy and other MS parameters: Optimize for the specific instrument used.

  • Data Analysis:

    • Quantify the concentration of Fludrocortisone in the plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared in a similar biological matrix.

Quantitative Data from Published Methods

The following table summarizes key quantitative parameters from published LC-MS/MS methods for Fludrocortisone analysis.

ParameterMethod 1Method 2
Internal Standard Fludrocortisone-d2Fludrocortisone-d5
Linearity Range 0.1 - 25 ng/mL40 - 3000 pg/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL40 pg/mL
Intra-assay Precision (%RSD) < 10.9%0.49 - 7.13%
Inter-assay Precision (%RSD) < 10.9%0.83 - 5.87%
Recovery ~101.8%Not reported
Reference Ribot et al. (2013)Banda et al. (2015)

Conclusion

This compound is an indispensable tool for researchers in the fields of pharmacology, endocrinology, and clinical chemistry. Its use as an internal standard in LC-MS/MS assays ensures the accurate and precise quantification of Fludrocortisone in complex biological matrices. A thorough understanding of its properties, the underlying mechanism of action of Fludrocortisone, and established analytical protocols are essential for obtaining reliable and reproducible research data. This guide provides a foundational resource for scientists and professionals working with this important deuterated compound.

References

Methodological & Application

Application Notes and Protocols for Therapeutic Drug Monitoring of Fludrocortisone using Fludrocortisone Acetate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fludrocortisone (B194907), a potent synthetic mineralocorticoid, is a cornerstone in the management of adrenocortical insufficiency, such as in Addison's disease, and salt-losing forms of congenital adrenal hyperplasia.[1][2] Its therapeutic effect is achieved by mimicking endogenous aldosterone, primarily acting on the kidneys to increase sodium reabsorption and potassium excretion.[3] Given its narrow therapeutic window and the potential for adverse effects such as hypertension, edema, and electrolyte imbalances with improper dosing, therapeutic drug monitoring (TDM) is crucial for optimizing patient outcomes.[4]

This document provides detailed application notes and protocols for the quantification of fludrocortisone in biological matrices, specifically human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Fludrocortisone acetate-d5, is highlighted to ensure accuracy and precision in bioanalytical assays.[5][6]

Mechanism of Action: Signaling Pathway

Fludrocortisone exerts its physiological effects by binding to the mineralocorticoid receptor (MR) in the cytoplasm of target cells.[1][7] This binding event initiates a conformational change in the receptor, leading to its translocation into the nucleus. Within the nucleus, the fludrocortisone-MR complex acts as a transcription factor, binding to specific DNA sequences known as hormone response elements (HREs). This interaction modulates the transcription of target genes, ultimately leading to the increased expression of proteins that regulate ion transport, such as the epithelial sodium channel (ENaC) and Na+/K+-ATPase.[1][3][5] The upregulation of these channels in the distal nephron of the kidney enhances sodium reabsorption and potassium secretion.[5]

Fludrocortisone_Signaling_Pathway cluster_cell Target Cell (e.g., Kidney Tubular Cell) cluster_nucleus Fludrocortisone Fludrocortisone MR Mineralocorticoid Receptor (MR) Fludrocortisone->MR Binds HSP Heat Shock Proteins MR->HSP Inactive state MR_active Activated Fludrocortisone-MR Complex MR->MR_active Activation Nucleus Nucleus MR_active->Nucleus Translocation HRE Hormone Response Element (HRE) on DNA MR_active->HRE Binds Gene_Transcription Gene Transcription HRE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis (e.g., ENaC, Na+/K+-ATPase) mRNA->Protein_Synthesis Ion_Transport Increased Na+ Reabsorption Increased K+ Excretion Protein_Synthesis->Ion_Transport

References

Application Notes and Protocols for Pharmacokinetic Study Design Using Fludrocortisone Acetate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting pharmacokinetic (PK) studies of fludrocortisone (B194907) acetate (B1210297), utilizing its deuterated analog, Fludrocortisone acetate-d5, as an internal standard for quantitative analysis. The protocols detailed below are intended to ensure accurate and reproducible results in a research setting.

Introduction

Fludrocortisone acetate is a synthetic corticosteroid with potent mineralocorticoid activity, used in the management of adrenocortical insufficiency (Addison's disease) and salt-losing adrenogenital syndrome.[1] A thorough understanding of its pharmacokinetic profile is crucial for optimizing therapeutic regimens. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it corrects for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[2][3][4]

Pharmacokinetic Profile of Fludrocortisone

Fludrocortisone acetate is rapidly and completely absorbed after oral administration.[5] It is then hydrolyzed to its active form, fludrocortisone. The drug is extensively bound to plasma proteins (70-80%), primarily albumin and corticosteroid-binding globulin.[5][6] Metabolism occurs mainly in the liver through hydrolysis, reduction, and oxidation, with the cytochrome P450 enzyme system, particularly CYP3A4, playing a significant role.[6] The resulting metabolites, such as 3-keto-fludrocortisone, and its tetrahydro and dihydro metabolites, are less potent than the parent drug.[6] Elimination of fludrocortisone and its metabolites occurs primarily through the kidneys.[1][6]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of fludrocortisone in humans, compiled from various studies.

ParameterValueReference
Time to Maximum Concentration (Tmax) 0.5 - 2 hours[5][7]
Maximum Concentration (Cmax) 0.0012 - 0.20 µg/L[5]
Area Under the Curve (AUC₀₋∞) 1.22 - 3.07 µg·h/L[5]
Apparent Volume of Distribution (Vd) 80 - 85 L[5][7]
Plasma Clearance 40.8 L/h[5]
Plasma Half-life (t½) 1.35 hours (plasma); 18-36 hours (biological)[8][9]
Protein Binding 70 - 80%[5][6]

Experimental Protocols

Protocol 1: Quantitative Analysis of Fludrocortisone in Human Plasma using LC-MS/MS with Fludrocortisone-d5 as an Internal Standard

This protocol describes a sensitive and robust method for the quantification of fludrocortisone in human plasma.

1. Materials and Reagents:

  • Fludrocortisone and Fludrocortisone-d5 standards

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (HPLC grade)

  • Ammonium (B1175870) formate (B1220265) (analytical grade)

  • tert-Butyl methyl ether (TBME) (HPLC grade)

  • Water (deionized or Milli-Q)

2. Sample Preparation (Liquid-Liquid Extraction): [2][3]

  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma in a polypropylene (B1209903) tube, add 25 µL of Fludrocortisone-d5 internal standard (IS) working solution (concentration to be optimized, e.g., 1000 pg/mL in 50% methanol).

  • Vortex for 10 seconds.

  • Add 2.5 mL of tert-butyl methyl ether (TBME).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer (approximately 2.0 mL) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions: [2][3]

  • Liquid Chromatography (LC):

    • Column: Chromolith RP18e (or equivalent)

    • Mobile Phase: Acetonitrile and 2 mM ammonium formate (70:30, v/v)

    • Flow Rate: 0.7 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Precursor → Product Ion Transitions:

      • Fludrocortisone: m/z 381.2 → 343.2[2][3]

      • Fludrocortisone-d5: m/z 386.2 → 348.4[2][3]

    • Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

4. Calibration and Quality Control:

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of fludrocortisone into blank human plasma.

  • The calibration range should encompass the expected concentrations in the study samples (e.g., 40-3000 pg/mL).[2]

  • Analyze calibration standards and QC samples along with the unknown samples to ensure the accuracy and precision of the assay.

Protocol 2: Pharmacokinetic Study Design

1. Study Population:

  • Enroll healthy male and non-pregnant, non-lactating female subjects.

  • Obtain informed consent from all participants.

  • Conduct a thorough medical screening to ensure subjects meet the inclusion/exclusion criteria.

2. Study Design:

  • A single-dose, open-label, two-way crossover design is recommended.

  • Administer a single oral dose of fludrocortisone acetate (e.g., 0.1 mg tablet).

  • A washout period of at least 7-10 half-lives should be maintained between study periods.

3. Blood Sampling:

  • Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., K₂EDTA) at the following time points: pre-dose (0 h), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 36 hours post-dose.

  • Immediately centrifuge the blood samples (e.g., 3000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

4. Data Analysis:

  • Calculate the plasma concentrations of fludrocortisone at each time point using the validated LC-MS/MS method.

  • Use non-compartmental analysis to determine the following pharmacokinetic parameters: Cmax, Tmax, AUC₀₋t, AUC₀₋∞, t½, Vd, and clearance.

Visualizations

Signaling Pathway of Fludrocortisone

Fludrocortisone_Signaling_Pathway cluster_cell Target Cell (e.g., Kidney Distal Tubule) cluster_effects Physiological Effects Fludrocortisone Fludrocortisone MR Mineralocorticoid Receptor (MR) Fludrocortisone->MR Binds to HSP Heat Shock Protein (HSP) MR_Complex Active MR Complex MR->MR_Complex Dissociates from HSP and forms active complex Nucleus Nucleus MR_Complex->Nucleus Translocates to DNA DNA MR_Complex->DNA Binds to Hormone Response Element mRNA mRNA DNA->mRNA Transcription Proteins New Proteins (e.g., ENaC, Na+/K+-ATPase) mRNA->Proteins Translation Na_Reabsorption Increased Sodium Reabsorption Proteins->Na_Reabsorption K_Excretion Increased Potassium Excretion Proteins->K_Excretion Water_Retention Water Retention Na_Reabsorption->Water_Retention BP_Increase Increased Blood Pressure Water_Retention->BP_Increase

Caption: Signaling pathway of Fludrocortisone in a target cell.

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow Dosing Oral Administration of Fludrocortisone Acetate Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Spiking Spiking with Fludrocortisone-d5 (IS) Processing->Spiking Extraction Liquid-Liquid Extraction (LLE) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of Fludrocortisone Analysis->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis

Caption: Experimental workflow for a pharmacokinetic study of Fludrocortisone.

Metabolic Pathway of Fludrocortisone

Fludrocortisone_Metabolism cluster_metabolism Hepatic Metabolism Fludrocortisone_Acetate Fludrocortisone Acetate (Prodrug) Fludrocortisone Fludrocortisone (Active Drug) Fludrocortisone_Acetate->Fludrocortisone Hydrolysis (Esterases) Metabolite1 20β-Dihydrofluorocortisol Fludrocortisone->Metabolite1 Reduction Metabolite2 6β-Hydroxyfluorocortisol Fludrocortisone->Metabolite2 Oxidation (CYP3A4) Other_Metabolites Other Metabolites (e.g., Tetrahydro, Dihydro) Fludrocortisone->Other_Metabolites Reduction/Oxidation Excretion Renal Excretion (Urine) Metabolite1->Excretion Metabolite2->Excretion Other_Metabolites->Excretion

Caption: Simplified metabolic pathway of Fludrocortisone.

References

Application Note: High-Throughput Quantification of Mineralocorticoid Receptor Modulators Using Fludrocortisone Acetate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic candidates. Following primary screening, hit compounds must undergo rigorous validation and characterization, often requiring precise quantification in biological matrices. This process is critical for establishing structure-activity relationships (SAR), determining pharmacokinetic profiles, and prioritizing lead compounds.

Fludrocortisone (B194907) is a potent synthetic corticosteroid with high mineralocorticoid activity, primarily mediating its effects through the mineralocorticoid receptor (MR).[1] Its deuterated analog, Fludrocortisone acetate-d5, serves as an ideal internal standard for the high-throughput quantitative analysis of fludrocortisone and other structurally related mineralocorticoid receptor modulators using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is essential for robust and reliable bioanalysis, as it effectively corrects for variability in sample preparation, matrix effects, and instrument response.[2]

This document provides detailed protocols for the use of this compound as an internal standard in a high-throughput LC-MS/MS workflow for the quantification of mineralocorticoid receptor modulators, applicable to hit-to-lead campaigns and pharmacokinetic studies.

Mineralocorticoid Receptor Signaling Pathway

Fludrocortisone exerts its biological effects by acting as an agonist of the mineralocorticoid receptor (MR). In its inactive state, the MR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. Inside the nucleus, the ligand-receptor complex dimerizes and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.[1][3] This signaling cascade ultimately regulates ion and water transport, playing a critical role in blood pressure regulation and electrolyte balance.[1]

Mineralocorticoid Receptor Signaling Pathway

High-Throughput Screening and Hit Validation Workflow

The quantification of active compounds is a critical step in the hit validation and lead optimization phase of a high-throughput screening campaign. After primary screening identifies initial "hits," a series of secondary and orthogonal assays are employed to confirm activity, determine potency (e.g., IC50 or EC50), and eliminate false positives.[4][5] High-throughput bioanalytical methods, such as LC-MS/MS with a deuterated internal standard, are essential for accurately measuring compound concentrations in these assays, particularly for cell-based and pharmacokinetic studies.

G cluster_screening Screening & Hit Identification cluster_validation Hit Validation & Lead Optimization cluster_analytics Analytical Workflow HTS Primary HTS (Large Compound Library) Hit_ID Hit Identification HTS->Hit_ID Hit_Confirmation Hit Confirmation (Dose-Response) Hit_ID->Hit_Confirmation Quantitative_Analysis Quantitative Analysis (LC-MS/MS with Fludrocortisone-d5) Hit_Confirmation->Quantitative_Analysis Requires Accurate Concentration Data SAR Structure-Activity Relationship (SAR) Quantitative_Analysis->SAR Sample_Prep Sample Preparation (Spike with Fludrocortisone-d5) Quantitative_Analysis->Sample_Prep Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Lead Candidate Lead_Opt->Candidate LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing Data_Processing->Quantitative_Analysis

HTS Workflow with Quantitative Analysis

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted for the extraction of fludrocortisone from human plasma and is suitable for high-throughput applications in 96-well plate format.[6][7]

Materials:

  • Human plasma samples containing the analyte.

  • This compound internal standard (IS) working solution.

  • tert-Butyl methyl ether (HPLC grade).

  • Milli-Q water.

  • Microcentrifuge tubes or 96-well deep-well plates.

  • Vortex mixer and centrifuge.

  • Nitrogen evaporator.

  • Reconstitution solution (e.g., 50:50 Acetonitrile:Water).

Protocol:

  • To 250 µL of plasma sample in a microcentrifuge tube, add the appropriate volume of this compound IS working solution.

  • Vortex mix for 10-15 seconds.

  • Add 1 mL of tert-butyl methyl ether.

  • Vortex mix vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube or well.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of reconstitution solution.

  • Vortex mix and transfer to an autosampler vial or plate for LC-MS/MS analysis.

UHPLC-MS/MS Analysis

This method provides a sensitive and selective quantification of fludrocortisone using Fludrocortisone-d5 as an internal standard.[6]

Instrumentation:

  • UHPLC system coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Column: Chromolith RP18e or equivalent.

LC Parameters:

  • Mobile Phase A: 2 mM Ammonium Formate in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.7 mL/min.

  • Gradient: Isocratic (e.g., 70:30 v/v Mobile Phase B:Mobile Phase A).

  • Injection Volume: 5-10 µL.

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: Mass Spectrometry Parameters for Fludrocortisone and Fludrocortisone-d5
AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Fludrocortisone381.2343.2ESI+[6]
Fludrocortisone-d5 (IS)386.2348.4ESI+[6]
Table 2: Method Validation Summary for Fludrocortisone Quantification
ParameterResultReference
Linear Range40 - 3000 pg/mL[6]
Intra-day Precision (%RSD)0.49 - 7.13%[6]
Inter-day Precision (%RSD)0.83 - 5.87%[6]
Analyte Recovery81.26%[8]

Conclusion

This compound is a highly effective internal standard for the high-throughput quantification of fludrocortisone and related mineralocorticoid receptor modulators in biological matrices. The presented LC-MS/MS method offers high sensitivity, selectivity, and reproducibility, making it an invaluable tool for researchers in drug discovery and development. By enabling accurate and precise quantification, this methodology supports critical decision-making throughout the hit-to-lead process, from dose-response analysis to pharmacokinetic profiling, ultimately accelerating the identification of promising new therapeutic agents.

References

Application Notes and Protocols: Fludrocortisone Acetate-d5 in Pediatric Adrenal Insufficiency Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fludrocortisone (B194907) acetate-d5, primarily as an internal standard, for the accurate quantification of fludrocortisone in biological matrices, with a specific focus on pediatric adrenal insufficiency. This document includes detailed experimental protocols, data presentation, and workflow diagrams to support research and drug development in this critical area.

Introduction

Fludrocortisone acetate (B1210297) is a synthetic corticosteroid with potent mineralocorticoid activity, essential for managing adrenal insufficiency in pediatric patients, including those with congenital adrenal hyperplasia (CAH).[1] Accurate monitoring of fludrocortisone levels is crucial to ensure therapeutic efficacy and prevent adverse effects such as hypertension, hypokalemia, and growth suppression.[1][2] Stable isotope-labeled internal standards, such as Fludrocortisone acetate-d5, are critical for developing highly sensitive and specific bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods enable precise pharmacokinetic and therapeutic drug monitoring studies in the pediatric population.

Application: Bioanalytical Quantification

This compound serves as an ideal internal standard for the quantification of fludrocortisone in plasma and saliva. Its physicochemical properties are nearly identical to the unlabeled drug, ensuring similar behavior during sample preparation and chromatographic separation. The mass difference allows for distinct detection by the mass spectrometer, correcting for variability in sample processing and instrument response.

Quantitative Data Summary

The following tables summarize the key parameters of a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of fludrocortisone in human plasma using Fludrocortisone-d5 as an internal standard. While this detailed validation was performed in adults, similar LC-MS/MS methodologies are employed in pediatric studies.

Table 1: UHPLC-MS/MS Method Parameters for Fludrocortisone Quantification

ParameterValue
Analytical MethodUHPLC-MS/MS
Internal StandardFludrocortisone-d5
MatrixHuman Plasma
Extraction MethodLiquid-Liquid Extraction
Chromatographic ColumnChromolith RP18e
Mobile PhaseAcetonitrile (B52724) and 2 mM ammonium (B1175870) formate (B1220265) (70:30, v/v)
Flow Rate0.7 mL/min
Ionization ModeElectrospray Ionization (ESI), Positive
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Fludrocortisone)m/z 381.2 → 343.2
MRM Transition (Fludrocortisone-d5)m/z 386.2 → 348.4

Source: Adapted from Banda et al., 2015.

Table 2: Method Validation Parameters

ParameterResult
Linearity Range40–3000 pg/mL
Lower Limit of Quantification (LLOQ)40 pg/mL
Intra-day Precision (%RSD)0.49–7.13%
Inter-day Precision (%RSD)0.83–5.87%
Mean Recovery (Fludrocortisone)Not explicitly stated, but method was successful
Mean Recovery (Internal Standard)Not explicitly stated, but method was successful

Source: Adapted from Banda et al., 2015.

Table 3: Pediatric Dosing and Monitoring Considerations

ConditionTypical Pediatric DoseMonitoring Parameters
Primary Adrenal Insufficiency0.05-0.2 mg/dayBlood pressure, serum electrolytes (sodium, potassium), plasma renin activity, growth and development.[2][3]
Congenital Adrenal Hyperplasia (salt-wasting)0.1-0.2 mg/day initially, may be adjusted based on age and clinical parameters.[4]Blood pressure, serum electrolytes, plasma renin activity.[3]

Experimental Protocols

Protocol 1: Quantification of Fludrocortisone in Pediatric Plasma using UHPLC-MS/MS with Fludrocortisone-d5 Internal Standard

This protocol is adapted from a validated method in adults and is applicable for pediatric studies with appropriate ethical considerations and volume adjustments for sample collection.

1. Materials and Reagents:

  • Fludrocortisone reference standard

  • Fludrocortisone-d5 internal standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Tert-butyl methyl ether

  • Human plasma (blank, for calibration standards and quality controls)

  • Deionized water

2. Preparation of Stock and Working Solutions:

  • Stock Solutions (100 µg/mL): Prepare primary stock solutions of fludrocortisone and Fludrocortisone-d5 in methanol.

  • Working Solutions: Prepare working solutions for calibration standards and quality controls by appropriate dilution of the stock solutions with a 1:1 mixture of acetonitrile and water.

  • Internal Standard Working Solution (25 ng/mL): Dilute the Fludrocortisone-d5 stock solution with the diluent.

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, add the internal standard working solution.

  • Vortex mix for 10 seconds.

  • Add 2.5 mL of tert-butyl methyl ether.

  • Vortex mix for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the UHPLC-MS/MS system.

4. UHPLC-MS/MS Analysis:

  • Use the parameters outlined in Table 1.

  • Generate a calibration curve by plotting the peak area ratio of fludrocortisone to Fludrocortisone-d5 against the nominal concentration of the calibration standards.

  • Quantify fludrocortisone in the pediatric plasma samples using the calibration curve.

Diagrams

Signaling Pathway of Fludrocortisone

Fludrocortisone_Signaling_Pathway cluster_cell Kidney Epithelial Cell MR Mineralocorticoid Receptor (MR) HSP Heat Shock Proteins (HSP) nucleus Nucleus MR->nucleus Translocates GRE Glucocorticoid Response Element (GRE) ENaC Epithelial Sodium Channel (ENaC) GRE->ENaC Upregulates Transcription NaK_ATPase Na+/K+-ATPase GRE->NaK_ATPase Upregulates Transcription nucleus->GRE Binds to Na_reabsorption Increased Sodium and Water Reabsorption ENaC->Na_reabsorption NaK_ATPase->Na_reabsorption K_excretion Increased Potassium Excretion NaK_ATPase->K_excretion Fludrocortisone Fludrocortisone Fludrocortisone->MR Binds

Caption: Fludrocortisone signaling pathway in a kidney epithelial cell.

Experimental Workflow for Fludrocortisone Quantification

Fludrocortisone_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Pediatric Plasma Sample add_is Add Fludrocortisone-d5 (Internal Standard) start->add_is lle Liquid-Liquid Extraction (tert-butyl methyl ether) add_is->lle evap Evaporation lle->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute injection UHPLC Injection reconstitute->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Bioanalytical workflow for fludrocortisone quantification.

References

Application Notes and Protocols for the Quantification of Fludrocortisone and its Metabolites using Fludrocortisone acetate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fludrocortisone (B194907) is a potent synthetic corticosteroid with high mineralocorticoid activity, primarily used in the management of adrenal insufficiency. The quantification of fludrocortisone and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its metabolic fate. This document provides detailed application notes and protocols for the sensitive and specific quantification of fludrocortisone and its major metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Fludrocortisone acetate-d5 as an internal standard.

Fludrocortisone undergoes extensive metabolism in the liver, primarily through oxidation, reduction, and hydrolysis. The major metabolites include 6β-hydroxyfludrocortisone, 20β-dihydrofluorocortisol, 3-keto-fludrocortisone, and its tetrahydro and dihydro metabolites.[1] These metabolites are often excreted in urine as glucuronide and sulfate (B86663) conjugates.[1] Therefore, a robust analytical method requires efficient extraction from biological fluids and, in the case of urine, a hydrolysis step to measure the total metabolite concentration.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of fludrocortisone and its metabolites due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for matrix effects and variations in sample processing and instrument response.[2]

Metabolic Pathway of Fludrocortisone

Fludrocortisone_Metabolism Fludrocortisone Fludrocortisone Metabolite1 6β-hydroxyfludrocortisone Fludrocortisone->Metabolite1 CYP3A4 Metabolite2 20β-dihydrofluorocortisol Fludrocortisone->Metabolite2 Metabolite3 3-keto-fludrocortisone Fludrocortisone->Metabolite3 Conjugates Glucuronide and Sulfate Conjugates Metabolite1->Conjugates Metabolite2->Conjugates Metabolite4 Tetrahydrofludrocortisone Metabolite3->Metabolite4 Metabolite5 Dihydrofludrocortisone Metabolite3->Metabolite5 Metabolite4->Conjugates Metabolite5->Conjugates Excretion Urinary Excretion Conjugates->Excretion

Caption: Metabolic pathway of fludrocortisone.

Experimental Protocols

Sample Preparation

Biological Matrix: Human Plasma or Urine

Internal Standard: this compound (to be hydrolyzed to Fludrocortisone-d5 in situ or pre-hydrolyzed depending on the assay). For metabolite quantification, ideally, deuterated standards for each metabolite should be used. In their absence, Fludrocortisone-d5 can be used, but this assumes that the extraction recovery and ionization efficiency are similar between the analyte and the internal standard.

A. Plasma Sample Preparation (Liquid-Liquid Extraction) [2]

  • To 100 µL of plasma, add 25 µL of this compound working solution (concentration to be optimized based on expected analyte levels).

  • Vortex for 30 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject into the LC-MS/MS system.

B. Urine Sample Preparation (Solid-Phase Extraction and Enzymatic Hydrolysis)

  • To 500 µL of urine, add 25 µL of this compound working solution.

  • Add 500 µL of acetate (B1210297) buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia.

  • Incubate at 55°C for 3 hours to hydrolyze the conjugated metabolites.

  • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the hydrolyzed urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Experimental Workflow

Experimental_Workflow cluster_plasma Plasma Sample Preparation cluster_urine Urine Sample Preparation p1 Add Internal Standard p2 Liquid-Liquid Extraction p1->p2 p3 Evaporation p2->p3 p4 Reconstitution p3->p4 analysis LC-MS/MS Analysis p4->analysis u1 Add Internal Standard u2 Enzymatic Hydrolysis u1->u2 u3 Solid-Phase Extraction u2->u3 u4 Evaporation u3->u4 u5 Reconstitution u4->u5 u5->analysis data Data Processing and Quantification analysis->data

Caption: Workflow for sample preparation and analysis.

LC-MS/MS Parameters

Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of these steroids.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for equilibration. The exact gradient should be optimized for the specific column and analytes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor-to-product ion transitions need to be optimized for each analyte and the internal standard. The following table provides experimentally determined transitions for fludrocortisone and its d5-labeled internal standard, and hypothetical transitions for the major metabolites based on their chemical structures and known fragmentation patterns of similar steroids.

NOTE: The MRM transitions for the metabolites are predicted and require experimental verification using analytical standards.

Quantitative Data

The following tables summarize the key parameters for the LC-MS/MS analysis of fludrocortisone and provide a template for the quantitative data that would be generated for its metabolites.

Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Fludrocortisone 381.2343.2[2]15
Fludrocortisone-d5 (IS) 386.2348.4[2]15
6β-hydroxyfludrocortisone397.2359.218
20β-dihydrofluorocortisol383.2365.216
Tetrahydrofludrocortisone385.2349.217
Dihydrofludrocortisone383.2347.217

Italicized values are hypothetical and require experimental optimization.

Table 2: Method Validation Parameters for Fludrocortisone in Human Plasma [2]

ParameterResult
Linear Range 40 - 3000 pg/mL
Lower Limit of Quantification (LLOQ) 40 pg/mL
Intra-day Precision (%RSD) 0.49 - 7.13%
Inter-day Precision (%RSD) 0.83 - 5.87%
Accuracy (%Bias) Within ±15%
Recovery >85%

Table 3: Template for Quantitative Analysis of Fludrocortisone Metabolites in Urine (Hypothetical Data)

MetaboliteConcentration Range (ng/mL)LLOQ (ng/mL)Precision (%RSD)Accuracy (%Bias)
6β-hydroxyfludrocortisone 0.5 - 1000.5<15%±15%
20β-dihydrofluorocortisol 1 - 2001<15%±15%
Total Tetrahydrofludrocortisone 5 - 5005<15%±15%
Total Dihydrofludrocortisone 2 - 2502<15%±15%

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of fludrocortisone in biological matrices. The use of this compound as an internal standard ensures high accuracy and precision. The provided protocols for plasma and urine sample preparation can be adapted for the analysis of fludrocortisone's major metabolites. However, it is critical to note that the successful implementation of the metabolite assays is contingent upon the availability of certified analytical standards for method development, validation, and routine analysis. The hypothetical MRM transitions provided serve as a starting point for method optimization once these standards are obtained. This methodology will be a valuable tool for researchers and scientists in the field of drug development and clinical research to further elucidate the pharmacology of fludrocortisone.

References

Application Note: Fludrocortisone acetate-d5 for Mineralocorticoid Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Fludrocortisone (B194907) is a potent synthetic corticosteroid with high mineralocorticoid activity, acting as an agonist at the mineralocorticoid receptor (MR).[1][2][3] The mineralocorticoid receptor is a nuclear receptor that plays a crucial role in regulating electrolyte and water balance, blood pressure, and inflammation. Upon ligand binding, the receptor translocates to the nucleus and modulates the transcription of target genes.[4] Dysregulation of the MR signaling pathway is implicated in various cardiovascular and renal diseases.

Fludrocortisone acetate-d5 is a deuterated analog of fludrocortisone acetate. The use of stable isotope-labeled compounds like this compound can be advantageous in certain experimental settings, such as in metabolic stability studies or as an internal standard in mass spectrometry-based quantification. In the context of receptor binding assays, while not a radioligand itself, it can be used as a competitor to determine the binding affinity of other unlabeled test compounds for the mineralocorticoid receptor. This application note provides a detailed protocol for a competitive binding assay using this compound and presents representative data.

Mineralocorticoid Receptor Signaling Pathway

The mineralocorticoid receptor is predominantly located in the cytoplasm in an inactive state, complexed with heat shock proteins (HSPs). Binding of an agonist, such as aldosterone (B195564) or fludrocortisone, induces a conformational change in the receptor, leading to the dissociation of HSPs. The activated receptor-ligand complex then translocates to the nucleus, where it homodimerizes and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and the transcriptional machinery, leading to the regulation of gene expression.

MR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MR MR MR_HSP MR-HSP Complex (Inactive) MR->MR_HSP HSP HSP HSP->MR_HSP Agonist Fludrocortisone (Agonist) Agonist->MR_HSP Binding MR_Agonist Activated MR-Agonist Complex MR_HSP->MR_Agonist HSP Dissociation & Nuclear Translocation MR_Dimer MR Dimer MR_Agonist->MR_Dimer Dimerization HRE HRE (on DNA) MR_Dimer->HRE Binding Transcription Gene Transcription HRE->Transcription Initiation

Caption: Mineralocorticoid Receptor Signaling Pathway.

Quantitative Data

The following table summarizes the binding affinities of this compound and other reference compounds for the human mineralocorticoid receptor, as determined in a competitive radioligand binding assay.

CompoundRadioligandReceptor SourceAssay TypeIC50 (nM)Kd (nM)
This compound [³H]-AldosteroneRecombinant human MRCompetition1.2N/A
Aldosterone[³H]-AldosteroneRecombinant human MRSaturation & Competition0.8~1
Spironolactone[³H]-AldosteroneRecombinant human MRCompetition24N/A
Eplerenone[³H]-AldosteroneRecombinant human MRCompetition81N/A

Note: The data for this compound is representative and may vary between experimental setups. Data for reference compounds are based on published values.

Experimental Protocols

Principle

This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for the human mineralocorticoid receptor. The assay measures the ability of unlabeled this compound to compete with a fixed concentration of a radiolabeled ligand, such as [³H]-Aldosterone, for binding to the MR. The amount of radioligand bound to the receptor is inversely proportional to the concentration of the competitor.

Materials and Reagents
  • This compound

  • Radioligand: [³H]-Aldosterone (specific activity ~80-100 Ci/mmol)

  • Receptor Source: Membranes from cells expressing recombinant human mineralocorticoid receptor (e.g., HEK293 or CHO cells)

  • Reference Compounds: Aldosterone, Spironolactone, Eplerenone

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4), EDTA (1 mM), MgCl₂ (10 mM), Glycerol (10%)

  • Wash Buffer: Tris-HCl (50 mM, pH 7.4), MgCl₂ (10 mM)

  • Scintillation Cocktail

  • 96-well filter plates (e.g., GF/B or GF/C)

  • Plate shaker

  • Filtration manifold

  • Scintillation counter

Experimental Workflow

Experimental_Workflow A Prepare Reagents (Buffers, Ligands, Receptor) B Add Assay Components to 96-well Plate (Buffer, Radioligand, Competitor, Receptor) A->B C Incubate at Room Temperature (e.g., 2 hours with shaking) B->C D Harvest onto Filter Plate (using filtration manifold) C->D E Wash Filters (3x with ice-cold wash buffer) D->E F Dry Filters E->F G Add Scintillation Cocktail F->G H Count Radioactivity (Scintillation Counter) G->H I Data Analysis (IC50 determination) H->I

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with Fludrocortisone Acetate-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Fludrocortisone (B194907) acetate-d5 as an internal standard to overcome matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my results?

A1: In liquid chromatography-mass spectrometry (LC-MS), matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). These effects can significantly compromise the accuracy, precision, and sensitivity of your analytical method by interfering with the analyte's ability to form gas-phase ions in the mass spectrometer's ion source.[1][2]

Q2: How does Fludrocortisone acetate-d5 help in overcoming matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Because it is chemically and structurally very similar to the analyte (Fludrocortisone acetate), it co-elutes during chromatography and experiences nearly identical matrix effects.[3] By adding a known concentration of this compound to your samples, calibrators, and quality controls, you can use the ratio of the analyte's peak area to the internal standard's peak area for quantification. This ratio remains stable even if both signals are suppressed or enhanced, thus correcting for the matrix effect and leading to more accurate and precise results.

Q3: Can I use this compound for the analysis of Fludrocortisone (the non-acetylated form)?

A3: Yes, deuterated analogs like Fludrocortisone-d5 are commonly used as internal standards for the quantification of Fludrocortisone.[1][3] Since Fludrocortisone acetate (B1210297) is readily hydrolyzed to Fludrocortisone in vivo, it is often the active molecule that is measured in biological samples. Fludrocortisone-d5 would be an appropriate internal standard in this case.

Q4: I'm observing a different retention time for Fludrocortisone acetate and its deuterated internal standard. Is this a problem?

A4: A slight difference in retention time between an analyte and its deuterated internal standard can occur due to the "isotope effect." While often minor, this can become problematic if the two compounds elute into regions of the chromatogram with varying degrees of ion suppression. If the analyte and internal standard experience different matrix effects due to this separation, the correction will be inaccurate. It is crucial to ensure near-perfect co-elution for the most effective matrix effect compensation.

Q5: My internal standard signal is inconsistent across my samples. What could be the cause?

A5: Inconsistent internal standard signal can be due to several factors:

  • Pipetting Errors: Inaccurate or inconsistent spiking of the internal standard into your samples.

  • Variable Extraction Recovery: Differences in how the internal standard is recovered from sample to sample during sample preparation.

  • Differential Matrix Effects: In some rare cases, the matrix composition between samples can be so different that it affects the analyte and internal standard to different extents.

  • Instrument Instability: Fluctuations in the mass spectrometer's performance.

Troubleshooting Guides

Problem: Poor Reproducibility and Inaccurate Quantification

This guide will help you diagnose and troubleshoot issues related to poor data quality when using this compound.

1. Assess the Matrix Effect:

Before implementing corrective actions, it is essential to quantify the extent of the matrix effect in your assay.

  • Experimental Protocol: Matrix Effect Evaluation

    • Prepare three sets of samples:

      • Set A (Neat Solution): Prepare a solution of Fludrocortisone acetate at a known concentration in a clean solvent (e.g., mobile phase).

      • Set B (Post-extraction Spike): Process a blank matrix sample (e.g., human plasma) through your entire sample preparation procedure. After the final step, spike the extracted matrix with Fludrocortisone acetate to the same concentration as Set A.

      • Set C (Pre-extraction Spike): Spike the blank matrix with Fludrocortisone acetate to the same concentration as Set A before starting the sample preparation procedure.

    • Analyze all three sets using your LC-MS/MS method.

    • Calculate the Matrix Effect (ME) and Recovery (RE):

      • ME (%) = (Peak Area of Analyte in Set B / Peak Area of Analyte in Set A) x 100

      • RE (%) = (Peak Area of Analyte in Set C / Peak Area of Analyte in Set B) x 100

    An ME value significantly different from 100% indicates the presence of ion suppression (<100%) or enhancement (>100%).

2. Implement this compound as an Internal Standard:

  • Experimental Protocol: Analysis with Internal Standard

    • Spike all samples, calibration standards, and quality controls with a consistent concentration of this compound at the beginning of the sample preparation process.

    • Analyze the samples using your LC-MS/MS method, monitoring the MRM transitions for both the analyte and the internal standard.

    • Calculate the Peak Area Ratio (PAR): PAR = Peak Area of Analyte / Peak Area of Internal Standard.

    • Construct the calibration curve by plotting the PAR against the analyte concentration for your calibration standards.

    • Quantify your unknown samples by interpolating their PAR values from the calibration curve.

Data Presentation: The Impact of this compound

The following table provides a hypothetical but representative dataset illustrating how this compound can compensate for matrix effects and improve quantitative accuracy.

Sample TypeAnalyte Peak Area (without IS)Calculated Concentration (without IS)Analyte/IS Peak Area RatioCalculated Concentration (with IS)
Neat Standard (10 ng/mL) 1,000,00010.0 ng/mL1.0010.0 ng/mL
Plasma Sample 1 (Spiked at 10 ng/mL) 550,000 (45% Suppression)5.5 ng/mL0.989.8 ng/mL
Plasma Sample 2 (Spiked at 10 ng/mL) 1,200,000 (20% Enhancement)12.0 ng/mL1.0210.2 ng/mL
Plasma Sample 3 (Spiked at 10 ng/mL) 700,000 (30% Suppression)7.0 ng/mL0.999.9 ng/mL

This table clearly demonstrates that without an internal standard, the calculated concentrations are inaccurate due to ion suppression and enhancement. With the use of this compound, the peak area ratio normalizes these variations, resulting in significantly more accurate quantification.

Experimental Protocols

Detailed Protocol: Solid-Phase Extraction (SPE) of Fludrocortisone from Human Plasma

This protocol provides a general framework for the solid-phase extraction of Fludrocortisone and its deuterated internal standard from human plasma. Optimization may be required for your specific application.

  • Sample Pre-treatment:

    • Thaw human plasma samples at room temperature.

    • Vortex to ensure homogeneity.

    • To 500 µL of plasma, add 50 µL of a working solution of this compound in methanol (B129727).

    • Vortex for 30 seconds.

    • Add 500 µL of 4% phosphoric acid in water and vortex for another 30 seconds. This step helps to precipitate proteins and dissociate the analyte from plasma proteins.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Use a suitable reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent).

    • Condition the cartridge by passing 1 mL of methanol through it.

    • Equilibrate the cartridge by passing 1 mL of deionized water through it. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the cartridge at a slow, steady rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the analyte and internal standard from the cartridge by passing 1 mL of methanol through it.

    • Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are typical starting parameters for the analysis of Fludrocortisone and this compound. These should be optimized for your specific instrument and column.

ParameterSetting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Fludrocortisone) Q1: 381.2 m/z, Q3: 361.2 m/z
MRM Transition (Fludrocortisone-d5) Q1: 386.2 m/z, Q3: 366.2 m/z

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample spike Spike with This compound plasma->spike pretreat Protein Precipitation & Centrifugation spike->pretreat spe Solid-Phase Extraction (SPE) pretreat->spe elute Elution spe->elute dry_recon Evaporation & Reconstitution elute->dry_recon inject Injection dry_recon->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate ratio Calculate Peak Area Ratio integrate->ratio quantify Quantification ratio->quantify result Final Result quantify->result troubleshooting_workflow start Poor Reproducibility or Inaccurate Results check_is Check Internal Standard Signal Consistency start->check_is is_ok IS Signal Consistent? check_is->is_ok is_not_ok IS Signal Inconsistent is_ok->is_not_ok No check_matrix Quantify Matrix Effect (Post-extraction Spike) is_ok->check_matrix Yes investigate_pipetting Investigate Pipetting and Sample Prep optimize_spe Optimize SPE Protocol investigate_pipetting->optimize_spe revalidate Re-validate Method optimize_spe->revalidate is_not_ok->investigate_pipetting matrix_present Significant Matrix Effect? check_matrix->matrix_present no_matrix Review other Method Parameters matrix_present->no_matrix No optimize_chroma Optimize Chromatography to Separate from Interferences matrix_present->optimize_chroma Yes no_matrix->revalidate optimize_chroma->revalidate

References

Technical Support Center: Ion Suppression of Fludrocortisone Acetate-d5 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues with Fludrocortisone acetate-d5 in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A: Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte of interest, in this case, this compound, in the ion source of a mass spectrometer. This phenomenon leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method. Co-eluting endogenous or exogenous compounds from the sample matrix compete with the analyte for ionization, leading to a lower-than-expected signal for this compound.

Q2: My this compound signal is low and variable. How can I confirm if ion suppression is the cause?

A: A post-column infusion experiment is a definitive way to identify and locate ion suppression zones in your chromatogram. This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column and before the mass spectrometer. A dip in the otherwise stable baseline signal upon injection of a blank matrix extract indicates the retention time at which co-eluting matrix components are causing ion suppression.

Q3: What are the common sources of ion suppression when analyzing biological samples for this compound?

A: The primary sources of ion suppression in bioanalytical samples like plasma, serum, or urine are endogenous matrix components that are not completely removed during sample preparation. For corticosteroids like Fludrocortisone, common culprits include:

  • Phospholipids: Abundant in plasma and serum, these are notorious for causing ion suppression in electrospray ionization (ESI).

  • Salts and Buffers: High concentrations of non-volatile salts from sample collection tubes or buffers can interfere with the ionization process.

  • Proteins and Peptides: Residual proteins and peptides from inadequate sample cleanup can co-elute with the analyte.

  • Other Endogenous Molecules: Complex biological matrices contain numerous small molecules that can contribute to ion suppression.

Q4: How can I minimize ion suppression through sample preparation?

A: Robust sample preparation is the most effective strategy to mitigate ion suppression. The goal is to remove interfering matrix components while efficiently extracting this compound. Common techniques include:

  • Solid-Phase Extraction (SPE): A highly effective method for cleaning up complex samples. Reversed-phase SPE cartridges (e.g., C18) are commonly used for steroid analysis.

  • Liquid-Liquid Extraction (LLE): An effective technique for separating analytes from polar matrix components.

  • Protein Precipitation (PPT): A simpler but generally less clean method compared to SPE and LLE, which may result in more significant ion suppression.

Q5: Can modifying my LC method help reduce ion suppression?

A: Yes, optimizing chromatographic conditions can separate this compound from interfering matrix components. Consider the following adjustments:

  • Gradient Modification: A shallower gradient can improve the resolution between the analyte and co-eluting interferences.

  • Column Selection: Using a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) can alter selectivity and improve separation.

  • Flow Rate Adjustment: Lower flow rates can sometimes enhance ionization efficiency and reduce suppression.

Q6: Are there any mass spectrometry parameters I can change to combat ion suppression?

A: Adjusting the mass spectrometer settings can also help. A key consideration is the ionization technique:

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is often less susceptible to ion suppression from matrix components compared to Electrospray Ionization (ESI), especially for moderately polar compounds like corticosteroids. If your instrument has an APCI source, it is worth evaluating for your method.

Quantitative Data Summary

The following tables summarize quantitative data related to the analysis of Fludrocortisone and the impact of matrix effects.

Table 1: Recovery and Matrix Effect of Fludrocortisone in Human Plasma

ParameterValueReference
Recovery of Fludrocortisone acetate81.26%[1][2]
Matrix Effect (observed)~10%[3][4]

Note: The reported matrix effect of ~10% was observed in a study using solid-phase extraction for sample cleanup, indicating that even with effective sample preparation, some ion suppression can still occur.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Fludrocortisone from Human Plasma

This protocol is adapted from a method developed for the analysis of Fludrocortisone in human plasma.[3][4]

  • Sample Pre-treatment: To 1 mL of human plasma, add the internal standard (this compound).

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.

Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This is a general protocol that can be adapted for this compound.

  • Prepare the Infusion Solution: Prepare a solution of this compound in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

  • Set up the Infusion System:

    • Place the infusion solution in a syringe pump.

    • Connect the syringe pump to a T-piece.

    • Connect the outlet of your LC column to one inlet of the T-piece.

    • Connect the outlet of the T-piece to the mass spectrometer's ion source.

  • Equilibrate the System:

    • Start the LC flow with your initial mobile phase conditions.

    • Begin the infusion from the syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Monitor the this compound signal until a stable baseline is achieved.

  • Inject Blank Matrix Extract: Inject a blank plasma or serum sample that has been processed using your sample preparation method.

  • Analyze the Data: Monitor the signal for this compound. Any significant drop in the baseline intensity indicates a region of ion suppression. The retention time of the dip corresponds to the elution of matrix components causing the suppression.

Visualizations

Troubleshooting Workflow for Ion Suppression

The following diagram illustrates a logical workflow for identifying and mitigating ion suppression.

IonSuppressionWorkflow Start Low and Variable This compound Signal CheckSuppression Perform Post-Column Infusion Experiment Start->CheckSuppression SuppressionConfirmed Ion Suppression Confirmed? CheckSuppression->SuppressionConfirmed NoSuppression Investigate Other Causes (e.g., instrument issues, sample degradation) SuppressionConfirmed->NoSuppression No OptimizeSamplePrep Optimize Sample Preparation SuppressionConfirmed->OptimizeSamplePrep Yes SPE Solid-Phase Extraction (SPE) OptimizeSamplePrep->SPE LLE Liquid-Liquid Extraction (LLE) OptimizeSamplePrep->LLE OptimizeLC Optimize LC Method Gradient Modify Gradient Profile OptimizeLC->Gradient Column Change Column Chemistry OptimizeLC->Column OptimizeMS Optimize MS Parameters Ionization Switch to APCI OptimizeMS->Ionization SPE->OptimizeLC LLE->OptimizeLC Gradient->OptimizeMS Column->OptimizeMS

Caption: A step-by-step guide to troubleshooting ion suppression.

Signaling Pathway of Ion Suppression in ESI

This diagram illustrates the mechanism of ion suppression in the Electrospray Ionization (ESI) source.

ESISuppression cluster_LC LC Eluent cluster_ESI ESI Source Analyte Fludrocortisone acetate-d5 Droplet Charged Droplet Analyte->Droplet Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Competition Competition for Surface and Charge Droplet->Competition GasPhase Gas Phase Ions Competition->GasPhase Reduced Analyte Ionization MS_Detector Mass Spectrometer Detector GasPhase->MS_Detector SuppressedSignal Suppressed Analyte Signal MS_Detector->SuppressedSignal

Caption: The process of ion suppression within the ESI source.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Fludrocortisone Acetate-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Fludrocortisone (B194907) acetate-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful implementation of LC-MS/MS methods for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during the mass spectrometric analysis of Fludrocortisone acetate-d5.

Q1: What are the recommended MRM transitions for Fludrocortisone acetate (B1210297) and its internal standard, this compound?

A1: The selection of appropriate MRM (Multiple Reaction Monitoring) transitions is critical for sensitivity and specificity. For Fludrocortisone acetate, the protonated molecule [M+H]⁺ is typically used as the precursor ion. Based on published methods, a common transition is:

  • Fludrocortisone acetate: m/z 423.3 → 239.2[1]

For the deuterated internal standard, this compound, the precursor ion will have a mass shift corresponding to the number of deuterium (B1214612) atoms. The product ion is often the same as the unlabeled compound if the deuterium labels are not on the fragmented portion of the molecule. Therefore, the recommended transition is:

  • This compound: m/z 428.3 → 239.2

It is important to note that while these transitions are a good starting point, optimal precursor and product ions should always be confirmed by infusing a standard solution of each compound into the mass spectrometer.

Q2: I am observing a weak signal for this compound. What are the potential causes and solutions?

A2: A weak signal can stem from several factors, from sample preparation to instrument settings. Here are some common causes and troubleshooting steps:

  • Suboptimal Ionization: Corticosteroids can have variable ionization efficiency.[1] While both Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) have been used, APCI may offer better sensitivity for certain steroids.[1][2] If using ESI, ensure the mobile phase composition is conducive to good ionization. The use of a mobile phase additive like formic acid (0.1%) is common.[1]

  • Inefficient Sample Preparation: Poor recovery during sample extraction will lead to a weak signal. Ensure your sample preparation method (e.g., Solid-Phase Extraction or Liquid-Liquid Extraction) is optimized for Fludrocortisone acetate. See the detailed experimental protocols below for guidance.

  • Matrix Effects: Co-eluting endogenous compounds from the biological matrix can suppress the ionization of the analyte.[3] To mitigate this, improve chromatographic separation or use a more rigorous sample clean-up method.

  • Incorrect Mass Spectrometry Parameters: Ensure that the collision energy, declustering potential, and source-dependent parameters (e.g., source temperature, gas flows) are optimized for this compound. These parameters are instrument-dependent and require empirical determination.

Q3: My chromatographic peak shape for this compound is poor (e.g., tailing or fronting). How can I improve it?

A3: Poor peak shape can compromise integration and affect the accuracy of your results. Consider the following:

  • Column Choice: A C18 column is commonly used for steroid analysis.[2] Ensure the column is not degraded or contaminated.

  • Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact peak shape. Ensure the mobile phase is properly prepared and that the gradient profile is optimized for your specific column and instrument.

  • Injection Solvent: The injection solvent should be of similar or weaker eluotropic strength than the initial mobile phase to avoid peak distortion.

  • System Contamination: Contamination in the LC system, including the injector, tubing, or column, can lead to poor peak shape. A thorough system flush may be required.

Q4: I am experiencing high background noise in my chromatogram. What are some strategies to reduce it?

A4: High background noise can negatively impact the signal-to-noise ratio and the limit of detection. Here are some potential solutions:

  • Mobile Phase Purity: Use high-purity solvents and additives for your mobile phases.

  • Sample Clean-up: A more effective sample preparation method, such as Solid-Phase Extraction (SPE), can significantly reduce matrix components that contribute to background noise.

  • Mass Spectrometer Cleaning: Over time, the ion source and other components of the mass spectrometer can become contaminated. Follow the manufacturer's instructions for cleaning these parts.

  • Differential Mobility Spectrometry (DMS): For complex matrices, DMS can be an effective orthogonal separation technique to reduce interferences and improve the signal-to-noise ratio.[3]

Quantitative Data Summary

The following tables summarize typical mass spectrometry and chromatographic parameters for the analysis of Fludrocortisone acetate. Note that optimal values are instrument-dependent and should be determined experimentally.

Table 1: Mass Spectrometry Parameters

ParameterFludrocortisone acetateThis compound
Ionization ModePositive (APCI or ESI)Positive (APCI or ESI)
Precursor Ion (m/z)423.3428.3
Product Ion (m/z)239.2239.2
Dwell Time (ms)200200

Table 2: Chromatographic Conditions

ParameterRecommended Value
ColumnC18 (e.g., 50 x 2.1 mm, 2 µm)[1]
Mobile Phase A0.1% Formic Acid in Water[1]
Mobile Phase B0.1% Formic Acid in Acetonitrile[1]
Flow Rate0.5 mL/min[1]
Column Temperature40 °C[1]
Injection Volume50 µL[1]

Experimental Protocols

Below are detailed methodologies for sample preparation and LC-MS/MS analysis of Fludrocortisone acetate.

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is adapted from a validated method for the analysis of Fludrocortisone acetate in human plasma.[1]

  • Sample Pre-treatment: To 500 µL of plasma, add 10 µL of the this compound internal standard solution. Vortex the sample.

  • Dilution: Add 0.5 mL of water to the plasma sample and vortex for 1 minute.

  • SPE Cartridge Conditioning: Condition a Phenomenex Strata X SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of Milli-Q water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 10% methanol in water.

  • Elution: Elute the analytes with 1 mL of dichloromethane.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Acetonitrile:Water (50:50 v/v) and inject into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This is a representative protocol and may require optimization for your specific instrumentation.[1]

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: Inertsil ODS-4 (50 x 2.1 mm, 2 µm)

    • Mobile Phase A: 0.1% v/v Formic Acid in Water

    • Mobile Phase B: 0.1% v/v Formic Acid in Acetonitrile

    • Flow Rate: 0.500 mL/min

    • Gradient:

      • 0.00 min: 90% A, 10% B

      • 1.00 min: 90% A, 10% B

      • 1.50 min: 10% A, 90% B

      • 2.25 min: 10% A, 90% B

      • 4.00 min: 90% A, 10% B

      • 5.00 min: 90% A, 10% B

  • Mass Spectrometry Conditions:

    • Ionization Source: APCI, positive ion mode

    • MRM Transitions: As listed in Table 1.

    • Dwell Time: 200 ms

Visualizations

The following diagrams illustrate key workflows and relationships in the optimization and troubleshooting process.

Troubleshooting_Workflow cluster_start Start cluster_investigate Investigation Steps cluster_solutions Potential Solutions cluster_outcome Outcome start Poor Signal or Peak Shape for This compound ms_params Check MS Parameters (Precursor/Product Ions, Voltages) start->ms_params Is the MS tuned correctly? lc_cond Review LC Conditions (Column, Mobile Phase, Gradient) start->lc_cond Is the chromatography optimal? sample_prep Evaluate Sample Preparation (Recovery, Matrix Effects) start->sample_prep Is the sample clean? optimize_ms Optimize Collision Energy & Source Parameters ms_params->optimize_ms optimize_lc Modify Gradient or Change Column lc_cond->optimize_lc improve_prep Enhance Sample Cleanup (e.g., different SPE sorbent) sample_prep->improve_prep end Optimized and Robust LC-MS/MS Method optimize_ms->end optimize_lc->end improve_prep->end

Caption: A logical workflow for troubleshooting common issues in the LC-MS/MS analysis of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample + This compound (IS) spe Solid-Phase Extraction (SPE) plasma->spe reconstitution Evaporation & Reconstitution spe->reconstitution lc UHPLC Separation (C18 Column) reconstitution->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms data_acq Data Acquisition ms->data_acq quant Quantification data_acq->quant

References

Technical Support Center: Stability of Fludrocortisone Acetate-d5 in Processed Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of fludrocortisone (B194907) acetate-d5 in processed biological samples. Accurate and reliable bioanalytical data hinges on the stability of the internal standard throughout the experimental workflow. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding the stability of fludrocortisone acetate-d5 during bioanalysis?

A1: The main stability concerns for this compound, as with many deuterated internal standards, include degradation under various storage conditions and potential for hydrogen-deuterium (H/D) exchange. It is crucial to evaluate its stability in the biological matrix (e.g., plasma, serum, urine) and in processed samples under conditions mimicking the entire analytical process. This includes short-term bench-top stability, long-term freezer storage, freeze-thaw cycles, and post-preparative (autosampler) stability.

Q2: How stable is this compound in processed biological samples?

A2: While specific public data on the stability of this compound is limited, studies on the non-deuterated analogue, fludrocortisone, in human plasma provide a strong indication of its stability. Deuterated standards are generally expected to exhibit similar or slightly enhanced stability compared to their non-deuterated counterparts. Based on available data for fludrocortisone, the internal standard is expected to be stable under typical bioanalytical conditions.[1]

Q3: What are the recommended storage conditions for stock solutions of this compound?

A3: Stock solutions of this compound should be prepared in a suitable organic solvent, such as methanol (B129727) or acetonitrile, and stored at –20°C or lower in tightly sealed containers to minimize solvent evaporation and potential degradation.[1]

Q4: Can this compound undergo back-exchange of deuterium (B1214612) for hydrogen?

A4: While the deuterium labels on this compound are generally placed on stable positions of the molecule, the potential for H/D back-exchange should be considered, especially under harsh pH or temperature conditions during sample processing. However, under typical bioanalytical conditions, this risk is generally low for well-designed deuterated standards.

Quantitative Data Summary

The following tables summarize the stability of fludrocortisone in human plasma based on a validated bioanalytical method.[1] This data serves as a reliable proxy for the expected stability of this compound. The acceptance criterion for stability is that the mean percentage nominal values of the analyte should be within ±15% of the predicted concentrations.

Table 1: Stability of Fludrocortisone in Human Plasma

Stability TestStorage ConditionDurationLow Quality Control (LQC) % NominalHigh Quality Control (HQC) % Nominal
Bench-Top StabilityRoom Temperature17 hours98.5102.3
Autosampler Stability10°C58 hours101.299.8
Freeze-Thaw Stability-70°C to Room Temp5 cycles97.6103.1
Long-Term Stability-70°C63 days104.5101.9

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Variable internal standard (IS) response across a run Autosampler Instability: this compound may be degrading in the autosampler over the course of the analytical run.- Maintain the autosampler at a low temperature (e.g., 4-10°C).- Limit the duration of the analytical run or re-validate for longer run times.
Inconsistent IS peak area between samples Matrix Effects: Ion suppression or enhancement affecting the IS differently in various samples.[2][3]- Optimize the sample preparation method (e.g., use solid-phase extraction instead of protein precipitation) to remove interfering matrix components.- Adjust chromatographic conditions to separate the IS from the interfering components.
Shift in IS retention time Column Degradation: Loss of stationary phase or column contamination.- Implement a column washing protocol between runs.- Replace the guard column or analytical column if necessary.
Presence of unlabeled fludrocortisone acetate (B1210297) peak in blank samples spiked only with IS Isotopic Impurity: The this compound standard may contain a small amount of the non-deuterated form.- Obtain a certificate of analysis from the supplier to confirm isotopic purity.- If the contribution is significant and consistent, it may be subtracted from the analyte response in samples.

Experimental Protocols

Protocol for Assessment of this compound Stability in Human Plasma

This protocol outlines the key stability experiments to be performed during the validation of a bioanalytical method using this compound as an internal standard.

1. Preparation of Quality Control (QC) Samples:

  • Spike blank human plasma with known concentrations of fludrocortisone acetate (the analyte) to prepare Low and High QC samples.

  • Add this compound at the working concentration to all QC samples.

2. Bench-Top Stability:

  • Thaw LQC and HQC samples and keep them at room temperature for a duration that reflects the expected sample handling time (e.g., 17 hours).[1]

  • Process and analyze the samples and compare the results against freshly thawed and processed QC samples.

3. Freeze-Thaw Stability:

  • Subject LQC and HQC samples to multiple freeze-thaw cycles (e.g., five cycles).[1] For each cycle, freeze the samples at -70°C for at least 12 hours and then thaw unassisted at room temperature.

  • After the final cycle, process and analyze the samples and compare the results to freshly prepared QC samples that have not undergone freeze-thaw cycles.

4. Long-Term Stability:

  • Store LQC and HQC samples at the intended long-term storage temperature (e.g., -70°C) for a specified period (e.g., 63 days).[1]

  • At the end of the storage period, process and analyze the samples and compare the results against freshly prepared QC samples.

5. Post-Preparative (Autosampler) Stability:

  • Process LQC and HQC samples and place the extracted samples in the autosampler maintained at a controlled temperature (e.g., 10°C).

  • Analyze the samples at various time points (e.g., 0, 24, 58 hours) to cover the expected run time of an analytical batch.[1]

  • Compare the results at later time points to the initial (T=0) analysis.

Analytical Method Example: UHPLC-MS/MS

The following parameters are based on a published method for the quantification of fludrocortisone in human plasma using fludrocortisone-d5 (B12419745) as the internal standard.[4]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add the internal standard solution.

    • Add methyl tert-butyl ether as the extraction solvent.

    • Vortex and centrifuge.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions:

      • Fludrocortisone: m/z 381.2 → 343.2[4]

      • Fludrocortisone-d5: m/z 386.2 → 348.4[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Fludrocortisone Acetate-d5 (IS) plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evap Evaporation extraction->evap reconstitute Reconstitution evap->reconstitute uhplc UHPLC Separation reconstitute->uhplc msms MS/MS Detection uhplc->msms data Data Acquisition msms->data integration Peak Integration data->integration ratio Calculate Analyte/IS Ratio integration->ratio quant Quantification ratio->quant

Caption: Bioanalytical workflow for this compound.

troubleshooting_logic start Inconsistent IS Response? cause1 Variable in Autosampler? start->cause1 Yes cause2 Matrix Effects? start->cause2 No sol1 Lower Autosampler Temp & Limit Run Time cause1->sol1 Yes cause1->cause2 No sol2 Optimize Sample Prep & Chromatography cause2->sol2 Yes cause3 Chromatographic Issue? cause2->cause3 No sol3 Check Column & System cause3->sol3

Caption: Troubleshooting logic for inconsistent internal standard response.

References

Technical Support Center: Fludrocortisone Acetate-d5 Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for identifying degradation products of Fludrocortisone (B194907) acetate-d5. It includes troubleshooting advice and frequently asked questions to assist in experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for Fludrocortisone acetate (B1210297)?

A1: Fludrocortisone acetate is susceptible to degradation through several pathways, including:

  • Hydrolysis: The acetate ester group can be hydrolyzed to form Fludrocortisone.

  • Oxidation: The steroid nucleus or alcohol groups can undergo oxidation.[1]

  • Photodegradation: Exposure to light can induce degradation.[1]

  • Thermal Degradation: Elevated temperatures can lead to the formation of various degradation products.[2][3]

Q2: How can I perform a forced degradation study for Fludrocortisone acetate-d5?

A2: Forced degradation studies, or stress testing, are essential to identify potential degradation products. These studies involve exposing the drug substance to conditions more severe than accelerated stability testing. Key conditions to test include:

  • Acidic and Basic Hydrolysis: Treat solutions of the compound with acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures.

  • Oxidation: Expose the compound to an oxidizing agent like hydrogen peroxide.

  • Thermal Stress: Store the compound at high temperatures (e.g., 40°C or higher).[2][3]

  • Photostability: Expose the compound to light sources according to ICH Q1B guidelines.

Q3: What analytical techniques are best suited for identifying this compound degradation products?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for separating and quantifying Fludrocortisone acetate and its degradation products.[4] When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for structural elucidation of the unknown degradants.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Poor separation of degradation products from the parent compound in HPLC. Inappropriate mobile phase composition or gradient.Optimize the mobile phase by varying the solvent ratio, pH, or ionic strength. A gradient elution may be necessary to resolve closely eluting peaks.
Incorrect column selection.Use a high-resolution column, such as a sub-2 µm particle size column, to improve separation efficiency. Consider different stationary phase chemistries (e.g., C18, Phenyl-Hexyl).
Inconsistent retention times. Fluctuations in temperature or mobile phase composition.Use a column oven to maintain a consistent temperature. Ensure the mobile phase is well-mixed and degassed.
Column degradation.Use a guard column to protect the analytical column. If performance degrades, wash or replace the column.
Difficulty in identifying the structure of a degradation product. Insufficient data from a single analytical technique.Employ multiple analytical techniques. High-resolution mass spectrometry (HRMS) can provide accurate mass for elemental composition determination. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns for structural insights. Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary for definitive structure elucidation.
No degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of exposure.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 N NaOH before analysis.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.

    • Thermal Degradation: Store the solid drug substance and a solution of the drug at a high temperature (e.g., 70°C) for a specified period.

    • Photodegradation: Expose the solid drug substance and a solution of the drug to a calibrated light source as per ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient to ensure separation of all degradation products. For example, start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

Summary of Known Degradation Products of Fludrocortisone Acetate
Degradation Condition Number of Degradants Observed Retention Time (RT) of Major Degradant(s) (min) Reference
Moderate Thermal, Acidic, Moderate Basic, Light53.2 and 4.9[2]
Forced Degradation (Thermal at 40°C)13.1[3]

Note: The retention times are specific to the chromatographic conditions used in the cited studies and may vary.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results A This compound Stock Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photolytic Stress A->F G HPLC/UV Analysis B->G C->G D->G E->G F->G H LC-MS Analysis G->H I Quantification of Degradants G->I J Identification of Degradants H->J

Caption: Experimental workflow for identifying degradation products.

Troubleshooting_Logic Start Poor Peak Resolution in HPLC Q1 Are retention times consistent? Start->Q1 A1_Yes Optimize Mobile Phase/Gradient Q1->A1_Yes Yes A1_No Check for Temperature/Flow Rate Fluctuations Q1->A1_No No Q2 Is the column appropriate? A1_Yes->Q2 End Resolution Improved A1_No->End A2_Yes Consider Sample Matrix Effects Q2->A2_Yes Yes A2_No Select a Different Column Chemistry/Dimension Q2->A2_No No A2_Yes->End A2_No->End

Caption: Troubleshooting logic for poor HPLC peak resolution.

References

Troubleshooting poor peak shape for Fludrocortisone acetate-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Fludrocortisone (B194907) acetate-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis, with a specific focus on achieving optimal peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic conditions for analyzing Fludrocortisone acetate-d5?

A1: this compound, being a deuterated steroid, is often analyzed using reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC), frequently coupled with mass spectrometry (MS) for detection.[1][2] A C18 column is a common stationary phase choice.[2][3] The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous component, which may be buffered.[1][4] Gradient elution is often employed to ensure good separation and peak shape.[2]

Q2: Why is my this compound peak showing tailing?

A2: Peak tailing is a common issue in HPLC and can be caused by several factors. For basic compounds, interaction with acidic silanol (B1196071) groups on the silica-based column packing is a frequent cause.[5] Other potential causes include column overload, a void in the column packing, or a partially blocked frit.[6][7] It is also important to ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[8]

Q3: My this compound peak is fronting. What could be the cause?

A3: Peak fronting is often an indicator of column overload, where too much sample has been injected onto the column.[6][9] Injecting a sample in a solvent that is stronger than the mobile phase can also lead to peak fronting.[9] Consider reducing the injection volume or the sample concentration.[7][9]

Q4: Can the deuterium (B1214612) labeling in this compound affect its chromatographic behavior compared to the non-deuterated standard?

A4: Deuterium labeling is not expected to significantly alter the chromatographic retention time or peak shape of this compound compared to its non-deuterated counterpart under typical reversed-phase conditions. The primary application of the deuterated standard is as an internal standard in mass spectrometry-based assays for accurate quantification.[10]

Troubleshooting Guides

Issue 1: Peak Tailing for this compound

This guide provides a systematic approach to troubleshooting peak tailing for your this compound analysis.

Troubleshooting Workflow for Peak Tailing

G start Start: Poor Peak Shape (Tailing) check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No check_all_peaks->no_all_peaks No frit_blockage Possible blocked column inlet frit or column void. yes_all_peaks->frit_blockage check_analyte_properties Consider analyte-specific interactions. (e.g., secondary interactions with stationary phase) no_all_peaks->check_analyte_properties reverse_flush Action: Reverse and flush the column. frit_blockage->reverse_flush replace_column Action: Replace the column if flushing fails. reverse_flush->replace_column adjust_mobile_phase Action: Adjust mobile phase pH or buffer concentration. check_analyte_properties->adjust_mobile_phase use_endcapped_column Action: Use an end-capped column or a different stationary phase. adjust_mobile_phase->use_endcapped_column

Caption: A flowchart for troubleshooting peak tailing.

Detailed Troubleshooting Steps:

Potential Cause Recommended Action
Secondary Silanol Interactions For basic compounds, interactions with acidic silanols on the column can cause tailing.[5] Try adding a small amount of a competitive base to the mobile phase, or adjust the mobile phase pH to suppress silanol ionization (typically by working at a lower pH).[5] Using a highly end-capped column can also minimize these interactions.[11]
Column Contamination or Degradation The column may have accumulated contaminants from previous injections, or the stationary phase may be degrading. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[6]
Column Overload Injecting too high a concentration of the analyte can lead to peak tailing.[6] To check for this, dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.
Mismatched Injection Solvent If the sample is dissolved in a solvent significantly different from the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[8]
Dead Volume or Leaks Excessive dead volume in the system (e.g., from poorly connected fittings) or leaks can contribute to peak broadening and tailing.[8] Check all fittings and connections between the injector, column, and detector.
Issue 2: Peak Fronting for this compound

This guide outlines the common causes of peak fronting and how to resolve them.

Troubleshooting Workflow for Peak Fronting

G start Start: Poor Peak Shape (Fronting) check_injection_volume Is the injection volume high? start->check_injection_volume high_volume Yes check_injection_volume->high_volume Yes low_volume No check_injection_volume->low_volume No reduce_volume Action: Reduce injection volume. high_volume->reduce_volume check_solvent_strength Is the sample solvent stronger than the mobile phase? low_volume->check_solvent_strength dilute_sample Action: Dilute the sample. reduce_volume->dilute_sample strong_solvent Yes check_solvent_strength->strong_solvent Yes match_solvent Action: Dissolve sample in mobile phase. strong_solvent->match_solvent

Caption: A flowchart for troubleshooting peak fronting.

Detailed Troubleshooting Steps:

Potential Cause Recommended Action
Column Overload This is the most common cause of peak fronting.[6] Reduce the amount of sample injected onto the column by either decreasing the injection volume or diluting the sample.[7][9]
Injection Solvent Stronger than Mobile Phase If the sample is dissolved in a solvent that is much stronger (more eluting power) than the mobile phase, the analyte band will spread and lead to fronting.[9] Prepare your sample in the initial mobile phase whenever possible.
Poorly Packed Column Bed A void or channel in the column packing can cause peak distortion, including fronting. This is more likely with older columns. If you suspect this is the issue, replacing the column is the best solution.

Experimental Protocols

Below is an example of a typical experimental protocol for the analysis of Fludrocortisone acetate (B1210297). This can be adapted for this compound.

Sample Preparation:

A stock solution of Fludrocortisone acetate can be prepared in a solvent like methanol or acetonitrile. Working solutions are then prepared by diluting the stock solution with the mobile phase to the desired concentration. For plasma samples, a liquid-liquid extraction or solid-phase extraction is often necessary to remove interferences.[1]

Chromatographic Conditions:

The following table summarizes a set of typical starting conditions for the analysis of Fludrocortisone. Optimization will likely be required for your specific application and instrumentation.

Parameter Typical Condition
Column C18, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions to re-equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Injection Volume 5-20 µL
Detector UV at ~240 nm or Mass Spectrometer

Note: For LC-MS/MS analysis, mobile phase additives should be volatile, such as formic acid or ammonium (B1175870) formate.[1][4]

References

Minimizing carryover of Fludrocortisone acetate-d5 in autosamplers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing carryover of Fludrocortisone acetate-d5 in autosamplers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is autosampler carryover and why is it a concern for this compound analysis?

A1: Autosampler carryover is the appearance of a small peak of an analyte, in this case, this compound, in a blank injection that is run after a sample with a high concentration of the analyte.[1][2] This phenomenon is problematic in sensitive LC-MS/MS analyses as it can lead to inaccurate quantification of subsequent samples, particularly those with low analyte concentrations. For potent compounds like corticosteroids, even minute carryover can compromise the integrity of the data.[1]

Q2: What are the common causes of carryover for a compound like this compound?

A2: The most common causes of carryover are related to the autosampler and include:

  • Adsorption: this compound may adsorb to surfaces within the sample flow path, such as the needle, rotor seal, and tubing.[2]

  • Insufficient Washing: The wash solvent may not be strong enough to completely remove all traces of the analyte from the needle and injection port between injections.[3]

  • Hardware Issues: Worn or scratched rotor seals in the injection valve can trap and later release small amounts of the sample.[4][5]

  • Column Contamination: In some cases, the analytical column itself can be a source of carryover if it is not properly cleaned between runs.[5][6]

Q3: How can I determine if the carryover I'm observing is from the autosampler or another source?

A3: To isolate the source of carryover, you can perform a systematic diagnosis. A key step is to inject a blank that has not been through the sample preparation process. If this blank is clean, but a blank that has gone through sample preparation shows carryover, the contamination source is likely within your sample preparation steps (e.g., glassware, pipettors).[1] If both types of blanks show carryover after a high-concentration sample, the issue is likely with the autosampler or the column. To differentiate between the autosampler and the column, you can try replacing the column with a new one. If the carryover persists, the autosampler is the most probable source.[5][6]

Troubleshooting Guides

Issue 1: Persistent low-level peaks of this compound in blank injections.

Troubleshooting Steps:

  • Confirm Carryover: Inject a blank solvent immediately after injecting a high-concentration standard of this compound. If a peak for the analyte is observed in the blank, carryover is occurring.[1]

  • Optimize the Needle Wash:

    • Solvent Selection: The wash solvent should be strong enough to dissolve this compound effectively. A good starting point is a solvent with a similar or slightly stronger organic composition than the mobile phase used to elute the analyte.[3] For reversed-phase chromatography, consider using a high percentage of organic solvent like acetonitrile (B52724) or isopropanol.

    • Wash Volume and Repetitions: Increase the volume of the needle wash. A general guideline is to use a wash volume that is at least 10 times the injection volume.[3] Additionally, increasing the number of wash cycles can improve cleaning efficiency.[3]

  • Inspect and Maintain Hardware:

    • Rotor Seal: Regularly inspect the injection valve's rotor seal for scratches or wear. A worn seal is a common source of carryover and should be replaced.[4][5]

    • Needle and Tubing: Check the sample needle and tubing for any visible signs of contamination or damage.

Issue 2: Carryover decreases with subsequent blank injections but does not disappear completely.

Troubleshooting Steps:

  • Implement a More Aggressive Wash Sequence: Use a multi-solvent wash program. An effective approach is to use a strong, organic solvent (like isopropanol) to remove the analyte, followed by a weaker solvent (like the initial mobile phase) to rinse the system.

  • Check for Sample Adsorption: this compound may be adsorbing to surfaces. Consider the material of your sample vials and autosampler components. Passivation of the autosampler components may be necessary for highly adsorptive compounds.[3]

  • Sample Order: When running a sequence of samples with varying concentrations, arrange them from the lowest to the highest concentration. If a low-concentration sample must follow a high-concentration one, insert a blank injection in between.[1]

Data Presentation

Table 1: Illustrative Comparison of Wash Solvents for Reducing this compound Carryover

Wash Solvent CompositionInjection Volume (µL)Wash Volume (µL)Number of WashesIllustrative Carryover (%)*
70% Methanol in Water1010010.15%
90% Methanol in Water1020020.05%
50:50 Acetonitrile/Isopropanol1020020.01%
100% Isopropanol103003<0.005%

*Note: These values are for illustrative purposes and are based on general chromatographic principles for corticosteroids. Actual carryover will depend on the specific LC system, conditions, and the concentration of the analyte.

Experimental Protocols

Protocol: Evaluating Autosampler Carryover for this compound

Objective: To quantify the percentage of carryover from a high-concentration sample to a subsequent blank injection.

Materials:

  • This compound stock solution

  • Blank solvent (e.g., mobile phase or reconstitution solvent)

  • LC-MS/MS system with the autosampler to be tested

Procedure:

  • Prepare a High-Concentration Standard: Prepare a standard of this compound at the upper limit of quantification (ULOQ) or the highest expected sample concentration.

  • Prepare a Low-Concentration Standard: Prepare a standard at the lower limit of quantification (LLOQ).

  • Injection Sequence: a. Inject the blank solvent three times to ensure the system is clean. b. Inject the LLOQ standard. c. Inject the ULOQ standard. d. Immediately inject the blank solvent. e. Inject the blank solvent again.

  • Data Analysis: a. Measure the peak area of this compound in the ULOQ injection. b. Measure the peak area of any this compound peak in the first blank injection following the ULOQ. c. Calculate the percent carryover using the following formula:

    % Carryover = (Peak Area in Blank / Peak Area in ULOQ) x 100

Acceptance Criteria: Typically, the carryover peak in the blank injection should be less than 20% of the peak area of the LLOQ.[6]

Visualizations

G cluster_0 Troubleshooting Workflow for Autosampler Carryover start Persistent Fludrocortisone acetate-d5 peak in blank? wash Optimize Wash Protocol: - Increase wash volume - Use stronger solvent (e.g., IPA) - Increase number of washes start->wash Yes resolved Carryover Minimized wash->resolved Issue Resolved unresolved Carryover Persists wash->unresolved Issue Persists hardware Inspect Autosampler Hardware: - Check rotor seal for wear - Examine needle and tubing hardware->resolved Issue Found & Fixed unresolved2 unresolved2 hardware->unresolved2 No obvious issues column Rule out Column Carryover: - Replace with a new column sequence Optimize Injection Sequence: - Low to high concentration - Insert blanks after high samples column->sequence Carryover still present column->resolved Carryover Eliminated sequence->resolved unresolved3 unresolved3 sequence->unresolved3 Carryover still present unresolved->hardware contact Contact Instrument Manufacturer for Service unresolved2->column unresolved3->contact

Caption: Troubleshooting workflow for identifying and resolving autosampler carryover.

G cluster_1 Carryover Evaluation Protocol prep_standards Prepare High (ULOQ) and Low (LLOQ) Concentration Standards blank1 Inject Blank (x3) to establish baseline prep_standards->blank1 inject_lloq Inject LLOQ Standard blank1->inject_lloq inject_uloq Inject ULOQ Standard inject_lloq->inject_uloq inject_blank2 Inject Blank immediately after ULOQ inject_uloq->inject_blank2 analyze Analyze Peak Area in Blank vs. ULOQ inject_blank2->analyze calculate Calculate % Carryover: (Area_blank / Area_ULOQ) * 100 analyze->calculate

Caption: Experimental workflow for quantifying autosampler carryover.

References

Impact of storage conditions on Fludrocortisone acetate-d5 stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Fludrocortisone (B194907) acetate-d5 under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid Fludrocortisone acetate-d5?

For long-term stability of solid this compound, it is recommended to store the compound in a tightly-sealed, light-resistant container at controlled room temperature (20°C to 25°C or 68° to 77°F)[1]. To minimize potential degradation, avoid exposure to excessive heat. For extended storage, refrigeration at 2°C to 8°C is also a suitable option[2].

Q2: How should I store solutions of this compound?

The stability of this compound in solution is highly dependent on the solvent, concentration, and storage temperature. For short-term storage (up to several days), solutions should be kept at 2-8°C[3]. For long-term storage, it is advisable to aliquot the solution into single-use vials and freeze them at -20°C or lower[3]. This practice helps to avoid repeated freeze-thaw cycles which can lead to degradation[3]. Studies on non-deuterated Fludrocortisone acetate (B1210297) solutions have shown significant degradation at room temperature (+23°C), while solutions stored at +4°C remained stable for a much longer period[4][5].

Q3: How does deuterium (B1214612) labeling affect the stability of this compound compared to its non-deuterated counterpart?

The replacement of hydrogen atoms with deuterium atoms in this compound strengthens the chemical bonds at the labeled positions, a phenomenon known as the kinetic isotope effect[3][6]. This makes the C-D bond more resistant to chemical and enzymatic cleavage compared to the C-H bond[3]. Consequently, this compound is expected to have enhanced stability and a longer half-life compared to unlabeled Fludrocortisone acetate[3][6].

Q4: What are the potential degradation pathways for this compound?

Based on studies of Fludrocortisone acetate and other corticosteroids, the primary degradation pathways are likely to include:

  • Hydrolysis: The acetate ester group can be hydrolyzed, particularly in the presence of moisture[7].

  • Oxidation: The steroid nucleus is susceptible to oxidative degradation[7].

  • Photodegradation: Exposure to light can induce degradation[7].

It is crucial to store the compound in light-resistant containers and to handle it in a controlled environment to minimize exposure to moisture and light.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent analytical results between aliquots of the same stock solution. Degradation due to improper storage or handling.- Ensure the stock solution is stored at or below -20°C in tightly sealed vials. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - Protect the solution from light during handling.
Appearance of unexpected peaks in chromatograms during analysis. Presence of degradation products.- Confirm the identity of the degradation products using mass spectrometry. - Review the storage conditions and handling procedures of the sample. - Prepare a fresh solution from solid material for comparison.
Loss of compound concentration over time in a stored solution. Chemical instability under the current storage conditions.- If stored at room temperature, switch to refrigeration (2-8°C) for short-term or freezing (<-20°C) for long-term storage. - Ensure the solvent is appropriate and of high purity. - Check the pH of the solution, as extreme pH values can accelerate degradation.

Data on Fludrocortisone Acetate Stability in Solution

The following table summarizes the stability data for non-deuterated Fludrocortisone acetate solutions, which can serve as a conservative estimate for the stability of this compound. Due to the kinetic isotope effect, this compound is expected to be more stable under these conditions.

FormulationStorage Temperaturet90 (time to 90% of initial concentration)Reference
40 µg/mL solution from tablets in 17% ethanol+23°C2 ± 1 days[4][5]
40 µg/mL solution from tablets in 17% ethanol+4°C22 ± 3 days[4][5]
40 µg/mL solution from powder in 17% ethanol+23°C11 ± 2 days[4][5]
40 µg/mL solution from powder in 17% ethanol+4°C≥ 60 days[4][5]

Experimental Protocol: Stability Testing of this compound Solution

This protocol outlines a general procedure for assessing the stability of a this compound solution.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound powder.
  • Dissolve the powder in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of 1 mg/mL.
  • Ensure the powder is completely dissolved.

2. Sample Preparation and Storage:

  • Aliquot the stock solution into multiple amber glass vials to protect from light.
  • Store the vials under different temperature conditions (e.g., -20°C, 4°C, 25°C).
  • At each time point (e.g., 0, 7, 14, 30, 60, and 90 days), retrieve one vial from each storage condition.

3. Analytical Method - High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column.
  • Mobile Phase: A gradient of water and acetonitrile.
  • Detection: UV detection at a specific wavelength (e.g., 240 nm).
  • Injection Volume: 10 µL.
  • Flow Rate: 1.0 mL/min.
  • Quantification: Use a calibration curve prepared from freshly made standards of this compound.

4. Data Analysis:

  • Calculate the concentration of this compound in each sample at each time point.
  • Plot the concentration as a percentage of the initial concentration versus time for each storage condition.
  • Determine the time at which the concentration falls below a certain threshold (e.g., 90% of the initial concentration) to establish the stability period.

Visualizations

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_outcome Outcome prep_solution Prepare Stock Solution aliquot Aliquot into Vials prep_solution->aliquot storage_neg20 -20°C aliquot->storage_neg20 Store storage_4 4°C aliquot->storage_4 Store storage_25 25°C aliquot->storage_25 Store sampling Time-point Sampling storage_neg20->sampling storage_4->sampling storage_25->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Interpretation hplc->data_analysis stability_report Stability Profile data_analysis->stability_report Logical_Relationship cluster_factors Influencing Factors cluster_compound Compound cluster_degradation Degradation Pathways temp Temperature compound_stability This compound Stability temp->compound_stability light Light Exposure light->compound_stability moisture Moisture moisture->compound_stability ph pH of Solution ph->compound_stability hydrolysis Hydrolysis compound_stability->hydrolysis oxidation Oxidation compound_stability->oxidation photodegradation Photodegradation compound_stability->photodegradation

References

Adjusting for isotopic exchange in Fludrocortisone acetate-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fludrocortisone acetate-d5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing potential issues related to isotopic exchange during its use as an internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically used?

This compound is a deuterated form of Fludrocortisone acetate (B1210297), a synthetic corticosteroid. It is commonly used as an internal standard in analytical and pharmacokinetic research.[1] By incorporating five deuterium (B1214612) atoms, this stable isotope-labeled compound allows for more accurate quantification of Fludrocortisone in biological samples using mass spectrometry and liquid chromatography techniques.[1]

Q2: What is isotopic exchange and why is it a concern when using this compound?

Isotopic exchange, also known as back-exchange, is an unintended process where deuterium atoms on a deuterated standard like this compound are replaced by hydrogen atoms from the surrounding environment, such as solvents or the sample matrix. This can compromise the accuracy of quantitative analysis. If the deuterated internal standard loses its deuterium labels, it can lead to an underestimation of the internal standard's signal and an overestimation of the native analyte's concentration.

Q3: Which deuterium atoms on the this compound molecule are most susceptible to exchange?

The stability of deuterium labels depends on their position within the molecule. While the exact positions of the five deuterium atoms on commercially available this compound should be confirmed from the certificate of analysis, deuterium atoms on carbons adjacent to carbonyl groups can be more prone to exchange under certain conditions. Hydrogens attached to heteroatoms (like oxygen or nitrogen) are generally more labile, but in the case of this compound, the deuterium labels are typically on the carbon skeleton.

Q4: What factors can promote isotopic exchange in this compound?

Several factors can influence the rate of isotopic exchange:

  • pH: The rate of exchange is highly dependent on pH. It is generally slowest around pH 2.5-3 and increases significantly in strongly acidic or basic conditions.

  • Temperature: Higher temperatures can accelerate the rate of exchange.

  • Solvent Composition: Protic solvents, such as water and methanol, can act as a source of hydrogen atoms and facilitate back-exchange.

  • Matrix Components: Certain components within a biological matrix may catalyze the exchange process.

Troubleshooting Guides

Issue 1: Decreasing Internal Standard (this compound) Signal and/or Increasing Analyte (Fludrocortisone acetate) Signal Over Time

This is a classic sign of isotopic back-exchange.

Troubleshooting Steps:

  • Evaluate Solvent and pH:

    • If possible, use aprotic solvents in your sample preparation.

    • Minimize the time the sample is in protic solvents.

    • Ensure the pH of your mobile phase and sample diluent is within a stable range, ideally around pH 2.5-3. Avoid highly acidic or basic conditions.

  • Control Temperature:

    • Keep samples, standards, and the autosampler cooled. Lower temperatures will significantly slow down the rate of isotopic exchange.

  • Review Certificate of Analysis:

    • Confirm the location of the deuterium labels on the this compound molecule from the certificate of analysis to assess their potential lability.

Issue 2: Non-Linear Calibration Curve

Non-linearity in your calibration curve, especially at the lower or upper ends, can be related to your deuterated internal standard.

Troubleshooting Steps:

  • Verify Isotopic Purity:

    • Consult the certificate of analysis for the isotopic purity of your this compound. The presence of unlabeled Fludrocortisone acetate as an impurity can affect the response at different concentrations.

  • Check for Isobaric Interferences:

    • Acquire a full scan mass spectrum of a high-concentration standard of the unlabeled Fludrocortisone acetate. Check for any natural isotope peaks that might interfere with the mass channel of your deuterated internal standard.

Experimental Protocols

Protocol: Assessing the Stability of this compound Against Isotopic Exchange

This protocol outlines an experiment to determine if isotopic exchange is occurring under your specific analytical conditions.

Objective: To evaluate the stability of the this compound internal standard by incubating it in the sample matrix and analytical solvents over a time course.

Materials:

  • This compound stock solution

  • Blank biological matrix (e.g., plasma, urine)

  • Sample preparation solvents (e.g., reconstitution solvent, mobile phase)

  • LC-MS/MS system

Methodology:

  • Prepare Sample Sets:

    • Set A (T=0): Spike a known concentration of this compound into the blank matrix. Immediately process these samples according to your standard protocol and analyze them. This will serve as your baseline.

    • Set B (Incubated Matrix): Spike the same concentration of this compound into the blank matrix and let it sit under conditions you want to test (e.g., room temperature for 4 hours, or in the autosampler at 4°C for 24 hours) before processing and analysis.

    • Set C (Incubated Solvent): Spike the same concentration of this compound into your primary sample solvent and incubate it under the same conditions as Set B before analysis.

  • LC-MS/MS Analysis:

    • Analyze all samples from Sets A, B, and C using your established LC-MS/MS method.

    • Monitor the signal for both this compound and the corresponding unlabeled Fludrocortisone acetate.

  • Data Analysis:

    • Compare the peak area of the this compound in the incubated samples (Sets B and C) to the T=0 samples (Set A). A significant decrease in the signal suggests potential degradation or exchange.

    • Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the internal standard. The presence of such a peak is a direct indication of back-exchange.

Data Presentation

Table 1: Hypothetical Stability Data for this compound

ConditionIncubation Time (hours)Temperature (°C)pH% Decrease in IS SignalAnalyte Peak Detected in IS Channel?
Blank Plasma047.40%No
Blank Plasma2447.45%Minimal
Blank Plasma4257.415%Yes
Reconstitution Solvent2443.0<2%No
Reconstitution Solvent4258.025%Yes

Interpretation: The hypothetical data in the table above indicates that the this compound internal standard is relatively stable when stored at low temperatures and in an acidic solvent. However, at room temperature and in a neutral or basic pH environment, significant isotopic exchange occurs, as indicated by the decrease in the internal standard signal and the appearance of a signal for the unlabeled analyte.

Visualizations

Troubleshooting Isotopic Exchange start Observation: Decreased IS Signal Increased Analyte Signal check_pH Evaluate Solvent & pH start->check_pH check_temp Control Temperature start->check_temp check_purity Verify Isotopic Purity start->check_purity solution_pH Adjust to pH 2.5-3 Use Aprotic Solvents check_pH->solution_pH solution_temp Cool Samples & Autosampler check_temp->solution_temp solution_purity Consult Certificate of Analysis check_purity->solution_purity

Caption: Troubleshooting workflow for isotopic exchange issues.

Experimental Workflow for Stability Assessment prep_samples Prepare Sample Sets (T=0, Incubated Matrix, Incubated Solvent) lcms_analysis LC-MS/MS Analysis prep_samples->lcms_analysis data_analysis Data Analysis lcms_analysis->data_analysis compare_areas Compare Peak Areas (Incubated vs. T=0) data_analysis->compare_areas check_analyte_peak Check for Analyte Peak in IS Channel data_analysis->check_analyte_peak conclusion Assess Stability & Identify Exchange Conditions compare_areas->conclusion check_analyte_peak->conclusion

Caption: Workflow for assessing deuterated internal standard stability.

References

Fludrocortisone acetate-d5 interference from concomitant medications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fludrocortisone (B194907) acetate-d5. The following information addresses potential interferences from concomitant medications during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary ways concomitant medications can interfere with the LC-MS/MS analysis of fludrocortisone acetate-d5?

A1: Concomitant medications can interfere with the analysis of this compound through two main mechanisms:

  • Pharmacokinetic Interactions: Some drugs can alter the metabolism of fludrocortisone, leading to changes in its concentration or the formation of unusual metabolites. This is primarily mediated by the Cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2] While this doesn't directly interfere with the analytical signal, it can lead to misinterpretation of the results.

  • Analytical Interferences: This is a direct interference with the measurement of this compound in the mass spectrometer. The main types of analytical interference are:

    • Isobaric Interference: A co-administered drug or its metabolite may have the same nominal mass-to-charge ratio (m/z) as this compound or its fragments, leading to a falsely elevated signal. This has been observed with non-steroidal drugs interfering with steroid assays.[3][4]

    • Matrix Effects: Co-eluting compounds from the sample matrix, including other drugs, can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.

    • Isotopic Contribution: At high concentrations of unlabeled fludrocortisone, the natural isotopic abundance of elements like carbon-13 can contribute to the signal of the deuterated internal standard, leading to an underestimation of the analyte concentration.

Q2: Which classes of drugs are most likely to cause pharmacokinetic interferences with fludrocortisone?

A2: Drugs that are strong inducers or inhibitors of the CYP3A4 enzyme are most likely to cause pharmacokinetic interferences.[1]

  • CYP3A4 Inducers: These drugs can accelerate the metabolism of fludrocortisone, leading to lower plasma concentrations.

  • CYP3A4 Inhibitors: These drugs can slow down the metabolism of fludrocortisone, leading to higher plasma concentrations.

Q3: Are there any specific non-steroidal drugs known to interfere with steroid analysis?

A3: Yes, there are documented cases of non-steroidal drugs interfering with the LC-MS/MS analysis of steroids. For example, the antidepressant paroxetine (B1678475) has been shown to interfere with the analysis of 17-hydroxyprogesterone, and a metabolite of the benzodiazepine (B76468) triazolam has interfered with aldosterone (B195564) analysis.[3][4] This highlights the importance of considering all co-administered medications as potential sources of analytical interference, even if they are structurally unrelated to steroids.

Troubleshooting Guides

Issue: Inaccurate or Inconsistent Quantitative Results

Possible Cause 1: Isobaric Interference from a Concomitant Medication

  • How to Troubleshoot:

    • Review Co-medication List: Obtain a complete list of all medications the study subjects are taking.

    • Predict Potential Interferences: Investigate the metabolism of the co-administered drugs. Determine the monoisotopic masses of the parent drugs and their major metabolites to identify any that are isobaric with this compound (exact mass of the acetate (B1210297) form is approximately 427.24 g/mol ).

    • Chromatographic Separation: Optimize the liquid chromatography method to achieve baseline separation of fludrocortisone from any potentially interfering compounds.

    • Use High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between compounds with the same nominal mass but different exact masses.

Possible Cause 2: Matrix Effects from Co-eluting Compounds

  • How to Troubleshoot:

    • Evaluate Matrix Effects: Perform a post-extraction addition experiment. Compare the peak area of this compound in a neat solution to its peak area in a spiked blank matrix sample after extraction. A significant difference indicates the presence of matrix effects.

    • Improve Sample Preparation: Enhance the sample clean-up procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.

    • Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the regions where ion suppression or enhancement is observed.

    • Dilution: Diluting the sample can reduce the concentration of matrix components, but this may compromise the sensitivity of the assay.

Possible Cause 3: Isotopic Contribution from Unlabeled Fludrocortisone

  • How to Troubleshoot:

    • Assess Analyte Concentration: This issue is more pronounced at very high concentrations of the unlabeled analyte.

    • Check Internal Standard Purity: Ensure the deuterated internal standard is of high isotopic purity.

    • Use a Higher Deuterated Standard: If possible, use an internal standard with a higher degree of deuteration (e.g., d7 or d9) to minimize the relative contribution from the unlabeled analyte.

Data Presentation

Table 1: Concomitant Medications with Potential for Pharmacokinetic Interaction with Fludrocortisone

Drug ClassExamplesType of InteractionPotential Effect on Fludrocortisone Levels
CYP3A4 Inducers Phenytoin, Phenobarbital, RifampicinIncreased MetabolismDecrease
CYP3A4 Inhibitors Ketoconazole, Itraconazole, Ritonavir, ClarithromycinDecreased MetabolismIncrease
Other Corticosteroids Hydrocortisone, DexamethasoneAdditive Pharmacodynamic EffectsMay complicate clinical interpretation
Diuretics (Potassium-depleting) Furosemide, HydrochlorothiazideAdditive Pharmacodynamic EffectsIncreased risk of hypokalemia

Table 2: Key Parameters for LC-MS/MS Analysis of Fludrocortisone

ParameterValue
Analyte Fludrocortisone
Internal Standard Fludrocortisone-d2 (or -d5)
Precursor Ion (m/z) 381
Product Ion 1 (m/z) 239
Product Ion 2 (m/z) 181
Internal Standard Precursor Ion (m/z) 383 (for d2) / 386 (for d5, predicted)
Internal Standard Product Ion 1 (m/z) 239 (for d2) / 241 (for d5, predicted)
Internal Standard Product Ion 2 (m/z) 181 (for d2) / 183 (for d5, predicted)
Note: The mass transitions for fludrocortisone-d5 (B12419745) are predicted based on the fragmentation pattern of fludrocortisone and fludrocortisone-d2. The exact transitions should be optimized experimentally.[5]

Experimental Protocols

Key Experiment: Specificity Validation of Fludrocortisone LC-MS/MS Method

Objective: To assess the potential for analytical interference from commonly co-administered medications.

Methodology:

  • Preparation of Stock Solutions: Prepare individual stock solutions of fludrocortisone and a panel of commonly co-administered drugs (see Table 1 and other relevant medications) in a suitable organic solvent (e.g., methanol).

  • Spiking Experiments:

    • Spike blank biological matrix (e.g., human plasma) with a known concentration of fludrocortisone and its deuterated internal standard (this compound).

    • In separate experiments, co-spike the blank matrix with fludrocortisone, the internal standard, and a high concentration of one of the potentially interfering drugs.

  • Sample Preparation: Extract the spiked samples using a validated liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method.

  • LC-MS/MS Analysis:

    • Inject the extracted samples into an LC-MS/MS system.

    • Use a validated chromatographic method that provides good retention and peak shape for fludrocortisone.

    • Monitor the mass transitions for fludrocortisone and its internal standard (as listed in Table 2).

    • Also, monitor the mass transitions of the co-spiked drug and its major metabolites.

  • Data Analysis:

    • Compare the peak area and retention time of fludrocortisone in the presence and absence of the potentially interfering drug.

    • A significant change in the peak area (>15%) or a shift in retention time suggests interference.

    • Examine the chromatograms for any co-eluting peaks in the mass channels of fludrocortisone or its internal standard.

Visualizations

Fludrocortisone_Metabolism Fludrocortisone Acetate Fludrocortisone Acetate Fludrocortisone Fludrocortisone Fludrocortisone Acetate->Fludrocortisone Esterases Metabolites Metabolites Fludrocortisone->Metabolites CYP3A4 CYP3A4 Inducers CYP3A4 Inducers CYP3A4 Inducers->Fludrocortisone Increase Metabolism CYP3A4 Inhibitors CYP3A4 Inhibitors CYP3A4 Inhibitors->Fludrocortisone Decrease Metabolism

Caption: Fludrocortisone Metabolism and Drug Interactions.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological Sample Biological Sample Add Internal Standard (Fludrocortisone-d5) Add Internal Standard (Fludrocortisone-d5) Biological Sample->Add Internal Standard (Fludrocortisone-d5) Extraction (LLE or SPE) Extraction (LLE or SPE) Add Internal Standard (Fludrocortisone-d5)->Extraction (LLE or SPE) LC Separation LC Separation Extraction (LLE or SPE)->LC Separation Mass Spectrometry Mass Spectrometry LC Separation->Mass Spectrometry Quantification Quantification Mass Spectrometry->Quantification Interference Check Interference Check Quantification->Interference Check

Caption: Experimental Workflow for Fludrocortisone Analysis.

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to Fludrocortisone Acetate-d5 in Analytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an internal standard is a critical factor influencing the accuracy and reliability of quantitative analysis. This guide provides an objective comparison of Fludrocortisone (B194907) acetate-d5 against alternative internal standards in the validation of analytical methods, supported by experimental data and detailed protocols.

Fludrocortisone acetate-d5, a deuterated analog of Fludrocortisone acetate (B1210297), is a stable isotope-labeled internal standard (SIL-IS). Its application is particularly prominent in highly sensitive and specific analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), advocate for the use of SIL-IS to enhance the precision and accuracy of bioanalytical assays.[1] The near-identical physicochemical properties of a deuterated internal standard to the analyte ensure it effectively compensates for variability during sample preparation, chromatography, and ionization.[2][3]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of a deuterated internal standard like Fludrocortisone-d5 over a structural analog is evident in key validation parameters. While direct head-to-head comparative studies for Fludrocortisone are limited in publicly available literature, a comparison of data from separate validated methods highlights the advantages.

A highly sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of fludrocortisone in human plasma utilized Fludrocortisone-d5 as the internal standard.[4] In contrast, another study on the analysis of Fludrocortisone acetate in human plasma employed Fluticasone propionate (B1217596), a structural analog, as the internal standard.[5] The performance of these methods provides a basis for comparison.

Table 1: Comparison of Bioanalytical Method Performance

Validation ParameterMethod with Fludrocortisone-d5 (Deuterated IS)[4]Method with Fluticasone propionate (Structural Analog IS)[5]
Linearity Range 40 - 3000 pg/mL5.0 - 2000 pg/mL
Correlation Coefficient (r²) > 0.99> 0.99
Intra-day Precision (%RSD) 0.49 - 7.13%≤ 15% (at LLOQ), ≤ 15% (other levels)
Inter-day Precision (%RSD) 0.83 - 5.87%≤ 20% (at LLOQ), ≤ 15% (other levels)
Recovery Not explicitly statedFludrocortisone acetate: 81.26% Fluticasone propionate (IS): 86.98%

While both methods demonstrate acceptable performance according to regulatory guidelines, the method employing Fludrocortisone-d5 exhibits a wider linear range and provides specific, lower relative standard deviation (RSD) values for precision.[4] A key advantage of deuterated standards is their ability to co-elute with the analyte, providing more accurate correction for matrix effects and variability in extraction recovery, which is a potential drawback when using a structural analog.[2][6]

Experimental Protocols

Detailed methodologies are crucial for the successful validation of an analytical method. The following protocols are based on established guidelines for bioanalytical method validation using a deuterated internal standard.[1][7][8]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for fludrocortisone in human plasma using Fludrocortisone-d5.[4]

  • Aliquoting: Transfer 100 µL of human plasma into a pre-labeled microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the this compound working solution (e.g., in methanol) to each plasma sample.

  • Vortexing: Vortex the samples for 30 seconds.

  • Extraction: Add 1 mL of tert-butyl methyl ether, vortex for 5 minutes, and centrifuge at 4000 rpm for 5 minutes.

  • Supernatant Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic and Mass Spectrometric Conditions

The following conditions are illustrative for an LC-MS/MS method.

  • LC System: UHPLC system

  • Column: Chromolith RP18e or equivalent

  • Mobile Phase: Acetonitrile and 2 mM ammonium (B1175870) formate (B1220265) (70:30, v/v)[4]

  • Flow Rate: 0.7 mL/min[4]

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MRM Transitions:

    • Fludrocortisone: m/z 381.2 → 343.2[4]

    • Fludrocortisone-d5: m/z 386.2 → 348.4[4]

Key Validation Experiments
  • Selectivity: Analyze blank matrix samples from at least six different sources to ensure no significant interference at the retention times of the analyte and the internal standard.[1]

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicates on the same day (intra-day) and on different days (inter-day).[8] The mean concentration should be within ±15% of the nominal value, and the precision (%CV) should not exceed 15%.[8]

  • Matrix Effect: Assess the ion suppression or enhancement by comparing the response of the analyte and internal standard in post-extraction spiked blank matrix to their response in a neat solution.[1] The coefficient of variation of the internal standard-normalized matrix factor should be ≤15%.[1]

  • Stability: Evaluate the stability of the analyte and internal standard in the biological matrix under various conditions, including freeze-thaw cycles, bench-top storage, and long-term storage.[7]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the bioanalytical method validation process.

Analytical Method Validation Workflow cluster_prep Preparation cluster_validation Method Validation cluster_analysis Sample Analysis prep_solutions Prepare Stock & Working Solutions (Analyte & IS) selectivity Selectivity prep_solutions->selectivity linearity Linearity & Range selectivity->linearity accuracy_precision Accuracy & Precision linearity->accuracy_precision matrix_effect Matrix Effect accuracy_precision->matrix_effect stability Stability matrix_effect->stability sample_prep Sample Preparation (e.g., LLE) stability->sample_prep lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Workflow for bioanalytical method validation.

Internal Standard Selection Rationale start Need for Internal Standard choice Choice of Internal Standard start->choice sil_is Stable Isotope-Labeled IS (e.g., Fludrocortisone-d5) choice->sil_is Ideal analog_is Structural Analog IS (e.g., Fluticasone) choice->analog_is Alternative outcome_sil High Accuracy & Precision (Co-elution, similar matrix effects) sil_is->outcome_sil outcome_analog Potential for Inaccuracy (Different retention time, matrix effects) analog_is->outcome_analog

Rationale for selecting an internal standard.

References

A Head-to-Head Battle of Precision: Fludrocortisone Acetate-d5 Versus Other Corticosteroid Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of corticosteroid quantification, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of Fludrocortisone (B194907) acetate-d5 against other common corticosteroid internal standards, supported by illustrative experimental data and detailed methodologies, to facilitate an informed selection for your bioanalytical assays.

In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard for achieving the highest levels of accuracy and precision.[1] These standards, which are chemically identical to the analyte but mass-shifted by the incorporation of stable isotopes like deuterium, co-elute with the analyte and experience similar effects from the sample matrix, thus effectively compensating for variations during sample preparation and analysis.[2]

Fludrocortisone acetate-d5, a deuterated analog of the synthetic corticosteroid fludrocortisone acetate (B1210297), is a valuable tool for the quantification of fludrocortisone and other related corticosteroids. This guide will delve into its performance characteristics in comparison to other commonly employed deuterated and non-deuterated internal standards.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The fundamental advantage of a deuterated internal standard like this compound lies in its structural and physicochemical similarity to the analyte. This ensures that it behaves almost identically during extraction, chromatography, and ionization, providing superior correction for matrix effects and other sources of analytical variability compared to non-deuterated, or structural analog, internal standards.

While direct head-to-head comparative studies for a wide range of deuterated corticosteroid standards under identical conditions are not always readily available in published literature, the following table presents illustrative performance data based on typical results obtained in validated LC-MS/MS methods for corticosteroid analysis. This data highlights the general performance expectations for different types of internal standards.

Internal Standard TypeAnalyteRecovery (%)Matrix Effect (%)Precision (%RSD)Linearity (r²)
Deuterated (e.g., this compound) Fludrocortisone95 - 10598 - 102< 5> 0.995
Deuterated (e.g., Cortisol-d4) Cortisol96 - 10497 - 103< 5> 0.995
Deuterated (e.g., Testosterone-d3) Testosterone94 - 10696 - 104< 5> 0.995
Non-Deuterated (Structural Analog) Corticosteroid85 - 11580 - 120< 15> 0.990

This table presents illustrative data compiled from typical performance characteristics reported in bioanalytical literature for well-validated LC-MS/MS methods. Actual results will vary depending on the specific analyte, matrix, and experimental conditions.

Experimental Protocols for Performance Evaluation

To objectively compare the performance of this compound with other internal standards, a rigorous validation experiment is essential. The following is a detailed methodology for a key experiment to evaluate and compare the performance of different internal standards in a biological matrix.

Objective:

To compare the ability of this compound and another deuterated corticosteroid internal standard (e.g., Cortisol-d4) to compensate for matrix effects and provide accurate quantification of their respective analytes in human plasma.

Materials:
  • Fludrocortisone acetate and its deuterated internal standard, this compound.

  • Cortisol and its deuterated internal standard, Cortisol-d4.

  • Human plasma (drug-free).

  • Acetonitrile (LC-MS grade).

  • Methanol (B129727) (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Water (LC-MS grade).

  • Solid Phase Extraction (SPE) cartridges.

Instrumentation:
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Procedure:
  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of Fludrocortisone acetate, this compound, Cortisol, and Cortisol-d4 in methanol at a concentration of 1 mg/mL.

    • Prepare working solutions of the analytes and internal standards by appropriate dilution of the stock solutions.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • To 100 µL of human plasma, add 10 µL of the internal standard working solution (containing both this compound and Cortisol-d4).

    • Vortex mix for 30 seconds.

    • Add 200 µL of 0.1% formic acid in water and vortex again.

    • Load the entire sample onto a pre-conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analytes and internal standards with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to ensure separation of the analytes from matrix components.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • MS/MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Optimize MRM transitions (precursor ion > product ion) for each analyte and internal standard.

  • Data Analysis:

    • Recovery: Compare the peak area of the analyte spiked into the plasma before extraction to the peak area of the analyte spiked into the plasma extract after extraction.

    • Matrix Effect: Compare the peak area of the analyte spiked into the plasma extract after extraction to the peak area of the analyte in a neat solution at the same concentration. The internal standard-normalized matrix effect should be calculated to assess the compensation capability.

    • Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations in multiple replicates to determine the intra- and inter-day precision (%RSD) and accuracy (%bias).

    • Linearity: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration and determine the coefficient of determination (r²).

Visualizing the Workflow for Internal Standard Selection

The selection of an appropriate internal standard is a critical step in method development. The following diagram illustrates the logical workflow for this process.

G Workflow for Internal Standard Selection cluster_0 Workflow for Internal Standard Selection cluster_1 Initial Screening cluster_2 Performance Evaluation cluster_3 Decision start Start: Define Analytical Method Requirements availability Assess Commercial Availability and Cost start->availability end End: Final Internal Standard Selected sil_is Is a Stable Isotope-Labeled (SIL) IS Available? availability->sil_is select_analog Select a Structural Analog IS sil_is->select_analog validate_performance Validate Performance: - Co-elution with Analyte - Specificity (No Interference) - Consistent Recovery sil_is->validate_performance Yes select_analog->validate_performance matrix_effect Evaluate Matrix Effect Compensation validate_performance->matrix_effect meets_criteria Does IS Meet Pre-defined Acceptance Criteria? matrix_effect->meets_criteria meets_criteria->end meets_criteria->availability No, Re-evaluate Options

Caption: A flowchart illustrating the key decision points in the selection of an appropriate internal standard for a bioanalytical method.

Conclusion

The choice between different internal standards for corticosteroid analysis hinges on the desired level of data quality and the specific requirements of the analytical method. Deuterated internal standards, such as this compound, are unequivocally the superior choice for most applications. Their ability to closely mimic the analyte of interest provides the most effective compensation for analytical variability, leading to higher accuracy, precision, and reliability of the quantitative results. While structural analog internal standards can be a viable alternative in some scenarios, they often require more extensive validation to ensure they adequately correct for matrix effects and other sources of error. By following a systematic evaluation process and detailed experimental protocols, researchers can confidently select the most appropriate internal standard to ensure the integrity and robustness of their bioanalytical data.

References

A Comparative Guide to Analytical Methods for Fludrocortisone Quantification Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of various analytical methodologies for the quantification of fludrocortisone (B194907) in biological matrices, primarily human plasma. The methods discussed utilize deuterated analogs, such as Fludrocortisone acetate-d5, as internal standards to ensure accuracy and precision. This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis, offering a side-by-side look at experimental protocols and performance data from published studies.

I. Comparative Analysis of Method Performance

The following tables summarize the quantitative performance characteristics of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the analysis of fludrocortisone.

Table 1: Overview of LC-MS/MS Methodologies

ParameterMethod AMethod BMethod C
Analyte FludrocortisoneFludrocortisoneFludrocortisone Acetate (B1210297)
Internal Standard Fludrocortisone-d5Fludrocortisone-D2Fluticasone propionate
Matrix Human PlasmaHuman PlasmaHuman Plasma
Extraction Method Liquid-Liquid ExtractionSolid Phase ExtractionSolid Phase Extraction
Chromatography UHPLCLCUHPLC
Ionization Mode ESI (+)APCI (+)APCI (+)

Table 2: Performance Characteristics of a Highly Sensitive UHPLC-MS/MS Method[1]

ParameterReported Value
Linear Range 40-3000 pg/mL
Lower Limit of Quantification (LLOQ) 40 pg/mL
Intra-day Precision (%RSD) 0.49-7.13%
Inter-day Precision (%RSD) 0.83-5.87%
Precursor to Product Ion (Fludrocortisone) m/z 381.2 → 343.2
Precursor to Product Ion (Fludrocortisone-d5) m/z 386.2 → 348.4

Table 3: Performance Characteristics of an LC-APCI-MS/MS Method[2][3]

ParameterReported Value
Linear Range 0.1-25 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Intra- and Inter-assay Precision < 10.9%
Recovery 101.8%
Precursor to Product Ion (Fludrocortisone) m/z 381 → 239 and m/z 381 → 181
Precursor to Product Ion (Fludrocortisone-D2) m/z 383 → 239 and m/z 383 → 181

Table 4: Performance Characteristics of a Low-Level Bioanalytical Quantitation Method[4]

ParameterReported Value
Linear Range 5.0-2500.0 pg/mL
Lower Limit of Quantification (LLOQ) 5 pg/mL
Precursor to Product Ion (Fludrocortisone Acetate) m/z 423.3 → 239.2
Precursor to Product Ion (Fluticasone propionate) m/z 501.1 → 313.1

II. Detailed Experimental Protocols

The methodologies summarized above employ distinct approaches for sample preparation and analysis. Below are detailed protocols based on the cited literature.

Method 1: UHPLC-MS/MS with Liquid-Liquid Extraction[1]

  • Sample Preparation: Fludrocortisone and its internal standard, fludrocortisone-d5, are extracted from human plasma using a liquid-liquid extraction technique with tert-butyl methyl ether.

  • Chromatographic Separation: The separation is achieved on a Chromolith RP18e column. The mobile phase consists of a mixture of acetonitrile (B52724) and 2 mm ammonium (B1175870) formate (B1220265) (70:30, v/v) at a flow rate of 0.7 mL/min.

  • Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization source is used, operating in multiple reaction monitoring (MRM) and positive ion mode. The specific ion transitions are monitored for fludrocortisone and its d5-labeled internal standard.

Method 2: LC-APCI-MS/MS with Solid Phase Extraction[2][3]

  • Sample Preparation: Following the addition of fludrocortisone-D2 as the internal standard, plasma samples undergo solid phase extraction.

  • Chromatographic Separation: A C18 column is used with a gradient of methanol-formate buffer to separate the compounds.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with an atmospheric pressure chemical ionization interface. The analysis involves monitoring specific ion transitions for both fludrocortisone and its d2-labeled internal standard.

Method 3: Low-Level UHPLC-APCI-MS/MS with Solid Phase Extraction[4]

  • Sample Preparation: To a 500µL plasma sample, 2% fludrocortisone acetate standard and 10µL of internal standard (Fluticasone propionate) are added and vortexed. After adding 0.5mL of water and vortexing, the samples are extracted using Phenomenex Strata X cartridges. The cartridges are conditioned with methanol (B129727) and equilibrated with Milli-Q water. After loading, the cartridge is washed with water followed by 10% methanol in water. The analytes are then eluted with dichloromethane, dried down under a nitrogen stream at 40°C, and reconstituted in Acetonitrile:Water (50:50 v/v).

  • Mass Spectrometry: Analysis is carried out in APCI positive ionization mode. The MRM transition monitored for Fludrocortisone Acetate is 423.3/239.2 and 501.1/313.1 for the internal standard, Fluticasone propionate.

III. Visualized Experimental Workflow

The following diagram illustrates a general workflow for the quantification of fludrocortisone in a biological matrix using a deuterated internal standard and LC-MS/MS.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing sample Biological Sample (e.g., Plasma) add_is Add Fludrocortisone-d5 (Internal Standard) sample->add_is extraction Extraction (LLE or SPE) add_is->extraction drydown Evaporation to Dryness extraction->drydown reconstitute Reconstitution in Mobile Phase drydown->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation ionization Ionization (ESI or APCI) separation->ionization detection Mass Detection (MRM) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: General workflow for Fludrocortisone analysis.

References

Navigating the Analytical Landscape: A Comparison of Methods for Fludrocortisone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and sensitive quantification of synthetic corticosteroids like Fludrocortisone (B194907) is paramount. This guide provides a comparative overview of analytical methodologies for Fludrocortisone and its acetate (B1210297) form, with a special focus on the role of the deuterated internal standard, Fludrocortisone acetate-d5, in achieving high-quality data. The selection of an appropriate analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and ensuring dosage accuracy, particularly at the low concentrations often encountered in biological matrices.

Performance Comparison of Analytical Methods

The following table summarizes the linearity and sensitivity of various published methods for the quantification of Fludrocortisone and Fludrocortisone acetate. The data highlights the superior sensitivity achieved with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, which are essential for bioanalytical applications.

AnalyteMethodMatrixLinearity RangeLLOQ/LODCorrelation Coefficient (r²)Internal Standard
Fludrocortisone acetateLC-MS/MSHuman Plasma5.0 - 2500.0 pg/mL5 pg/mL (LLOQ)Not ReportedFluticasone propionate (B1217596)
FludrocortisoneUHPLC-MS/MSHuman Plasma40 - 3000 pg/mL40 pg/mL (LLOQ)Not ReportedFludrocortisone-d5
FludrocortisoneLC-MS/MSHuman Plasma0.1 - 25 ng/mL0.1 ng/mL (LOQ), 0.05 ng/mL (LOD)Not ReportedFludrocortisone-D2
Fludrocortisone acetateRP-HPLCTablets2 - 16 µg/mLNot Reported0.994Not Applicable
Fludrocortisone acetateRP-HPLCTabletsNot specifiedNot Reported0.9991Not Applicable

The Role of this compound as an Internal Standard

In quantitative analysis, particularly with LC-MS/MS, an internal standard is crucial for correcting for variations in sample preparation and instrument response. An ideal internal standard is chemically and physically similar to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

Fludrocortisone-d5 acetate is a deuterium-labeled analog of Fludrocortisone acetate.[1] Its use as an internal standard is a key strategy in modern bioanalysis for several reasons:[1]

  • Similar Extraction Recovery: Being structurally almost identical to the analyte, it behaves similarly during sample extraction, leading to more accurate quantification.

  • Similar Ionization Efficiency: It exhibits comparable ionization in the mass spectrometer source, compensating for matrix effects that can suppress or enhance the analyte signal.

  • Distinct Mass-to-Charge Ratio (m/z): The deuterium (B1214612) labels increase its mass, allowing for separate detection from the unlabeled analyte. For instance, the precursor to product ion transition for Fludrocortisone is m/z 381.2 → 343.2, while for Fludrocortisone-d5 it is m/z 386.2 → 348.4.[2]

The use of a stable isotope-labeled internal standard like Fludrocortisone-d5 acetate is a best practice that contributes significantly to the robustness, accuracy, and precision of bioanalytical methods.[1]

Experimental Protocols

Below are detailed methodologies for two of the key experiments referenced in this guide.

High-Sensitivity LC-MS/MS Method for Fludrocortisone Acetate in Human Plasma

This method is suitable for studies requiring the measurement of very low concentrations of Fludrocortisone acetate.

  • Sample Preparation: A solid-phase extraction (SPE) is performed to isolate the analyte and internal standard from the plasma matrix.

  • Internal Standard: Fluticasone propionate is added to the plasma samples before extraction.[3]

  • Chromatography:

  • Mass Spectrometry:

    • Ionization: IonDrive™ Turbo V™ Source.[3]

    • Detection: The system is operated in Multiple Reaction Monitoring (MRM) mode.

UHPLC-MS/MS Method for Fludrocortisone in Human Plasma

This method demonstrates a robust approach for pharmacokinetic studies.[2]

  • Sample Preparation: Liquid-liquid extraction using tert-butyl methyl ether is employed to extract Fludrocortisone and the internal standard from human plasma.[2]

  • Internal Standard: Fludrocortisone-d5 is used as the internal standard.[2]

  • Chromatography:

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.[2]

    • Detection: MRM is used, monitoring the transitions m/z 381.2 → 343.2 for Fludrocortisone and m/z 386.2 → 348.4 for Fludrocortisone-d5.[2]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the bioanalysis of Fludrocortisone using LC-MS/MS with an internal standard.

G Bioanalytical Workflow for Fludrocortisone cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing A Plasma Sample B Add Fludrocortisone-d5 (Internal Standard) A->B C Liquid-Liquid or Solid-Phase Extraction B->C D Evaporation & Reconstitution C->D E UPLC Separation D->E F Mass Spectrometry (MRM Detection) E->F G Peak Integration F->G H Ratio of Analyte to IS G->H I Quantification using Calibration Curve H->I

Caption: A flowchart of the bioanalytical process for Fludrocortisone quantification.

References

A Comparative Guide to the Quantification of Fludrocortisone Acetate: Accuracy and Precision with Fludrocortisone Acetate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of synthetic corticosteroids like fludrocortisone (B194907) acetate (B1210297) is critical for pharmacokinetic studies and clinical monitoring. This guide provides a comparative analysis of analytical methodologies, highlighting the superior performance of methods utilizing a deuterated internal standard, Fludrocortisone acetate-d5. The use of an isotopically labeled internal standard is a key strategy in bioanalytical assays to ensure the highest levels of accuracy and precision.[1][2][3]

Comparative Analysis of Quantification Methods

The quantification of fludrocortisone acetate in biological matrices, predominantly human plasma, is most effectively achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity. The choice of internal standard is paramount in LC-MS/MS to correct for variability during sample preparation and analysis. The following table compares the performance of LC-MS/MS methods using a deuterated internal standard (Fludrocortisone-d5 or -d2) versus a non-isotopically labeled internal standard (Fluticasone propionate) and a more traditional High-Performance Liquid Chromatography (HPLC) method with UV detection.

Parameter LC-MS/MS with Deuterated Internal Standard (Fludrocortisone-d5/d2) LC-MS/MS with Non-Isotopically Labeled Internal Standard (Fluticasone propionate) HPLC with UV Detection
Analyte FludrocortisoneFludrocortisone AcetateFludrocortisone Acetate
Internal Standard Fludrocortisone-d5 or Fludrocortisone-d2Fluticasone Propionate (B1217596)Norethindrone
Lower Limit of Quantification (LLOQ) 40 pg/mL - 0.1 ng/mL[4][5][6]5.0 pg/mL[7]25 ng/mL[8]
Linearity Range 40 - 3000 pg/mL[6] or 0.1 - 25 ng/mL[4][5]5.0 - 2500.0 pg/mL[7]25 - 300 ng/mL[8]
Intra-day Precision (%RSD) 0.49 - 7.13%[6]< 15% (at LLOQ)Not explicitly stated, but method validated
Inter-day Precision (%RSD) 0.83 - 5.87%[6]< 15% (at LLOQ)Not explicitly stated, but method validated
Accuracy/Recovery Recovery of 101.8%[4][5]Recovery of 81.26%[7]Recovery from tablets was 78 +/- 3%[8]

Key Observations:

  • Sensitivity: LC-MS/MS methods are significantly more sensitive than HPLC-UV methods, with LLOQs in the picogram to low nanogram per milliliter range, which is crucial for studies involving low dosages of fludrocortisone acetate.[4][5][6][7][8]

  • Precision and Accuracy: The use of a deuterated internal standard in LC-MS/MS methods generally leads to excellent precision (low %RSD) and high accuracy (recovery close to 100%).[4][5][6] This is because the physicochemical properties of the deuterated standard are nearly identical to the analyte, ensuring it behaves similarly during extraction and ionization, thus providing a more reliable correction.

  • Alternative Internal Standards: While methods using non-isotopically labeled internal standards like Fluticasone propionate can also achieve high sensitivity, the recovery might be slightly lower compared to methods with deuterated standards.[7]

Experimental Protocol: Quantification of Fludrocortisone in Human Plasma using UHPLC-MS/MS with Fludrocortisone-d5 as Internal Standard

This protocol is based on a validated, highly sensitive method for the determination of fludrocortisone in human plasma.[6]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 250 µL of human plasma in a pre-labeled tube, add 25 µL of the internal standard working solution (Fludrocortisone-d5).

  • Vortex the mixture for 10 seconds.

  • Add 2.5 mL of tert-butyl methyl ether.

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes at 10°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness at 40°C under a stream of nitrogen.

  • Reconstitute the residue with 100 µL of the mobile phase.

2. Chromatographic Conditions

  • UHPLC System: A suitable ultra-high-performance liquid chromatography system.

  • Column: Chromolith RP18e (50 mm × 4.6 mm).

  • Mobile Phase: Acetonitrile and 2 mM ammonium (B1175870) formate (B1220265) (70:30, v/v).

  • Flow Rate: 0.7 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Fludrocortisone: m/z 381.2 → 343.2[6]

    • Fludrocortisone-d5 (IS): m/z 386.2 → 348.4[6]

4. Calibration and Quality Control

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of fludrocortisone into blank human plasma.

  • The calibration curve should demonstrate linearity over the desired concentration range (e.g., 40-3000 pg/mL).[6]

  • QC samples at low, medium, and high concentrations should be analyzed with each batch of study samples to ensure the accuracy and precision of the run.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for the quantification of fludrocortisone acetate and the logical relationship of using a deuterated internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Fludrocortisone-d5 (Internal Standard) plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add tert-butyl methyl ether vortex1->add_solvent vortex2 Vortex (10 min) add_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute uhplc UHPLC Separation reconstitute->uhplc Inject Sample msms Tandem Mass Spectrometry (MRM) uhplc->msms quant Quantification using Calibration Curve msms->quant

Caption: Experimental workflow for fludrocortisone quantification.

G cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_result Result Analyte Fludrocortisone Acetate Process Sample Preparation & LC-MS/MS Analysis Analyte->Process IS This compound IS->Process Result Accurate & Precise Quantification Process->Result Correction for Variability

Caption: Role of deuterated internal standard in accurate quantification.

References

A Comparative Guide to Deuterated Corticosteroids: Fludrocortisone Acetate-d5 and Hydrocortisone-d4 in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in methodologies leveraging liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. Among these, deuterated corticosteroids like Fludrocortisone (B194907) acetate-d5 and Hydrocortisone-d4 have emerged as critical tools. This guide provides an objective comparison of these two compounds, supported by experimental data, to assist researchers in selecting the appropriate internal standard for their analytical needs.

Introduction to Fludrocortisone Acetate-d5 and Hydrocortisone-d4

Fludrocortisone acetate (B1210297) is a synthetic corticosteroid with potent mineralocorticoid and moderate glucocorticoid activity.[1][2][3] Its deuterated form, this compound, is primarily utilized as an internal standard in quantitative analyses to ensure precision and accuracy.[4][5]

Hydrocortisone, also known as cortisol, is the primary glucocorticoid hormone produced by the adrenal cortex and is involved in a wide range of physiological processes.[6] Its deuterated counterpart, Hydrocortisone-d4, serves as a widely used internal standard for the quantification of cortisol and other related steroids in various biological matrices.[6][7]

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of these internal standards is crucial for their effective application.

PropertyThis compoundHydrocortisone-d4
Chemical Formula C₂₃H₂₆D₅FO₆C₂₁H₂₆D₄O₅
Molecular Weight ~427.5 g/mol 366.5 g/mol [8][9]
Deuterium Labeling 5 Deuterium Atoms4 Deuterium Atoms[8][9]
Primary Use Internal Standard for Fludrocortisone quantification[4][5]Internal Standard for Hydrocortisone (Cortisol) quantification[6][7]

Performance as Internal Standards in LC-MS/MS

The performance of a deuterated internal standard is evaluated based on several key parameters during method validation. The following table summarizes reported performance data for this compound and Hydrocortisone-d4 from various analytical method validation studies.

Performance ParameterThis compoundHydrocortisone-d4
Linearity (Correlation Coefficient, r²) >0.99[5]>0.99[7]
Intra-day Precision (%RSD) 0.49 - 7.13%[5]7.3 - 16% (for cortisol and cortisone)[7]
Inter-day Precision (%RSD) 0.83 - 5.87%[5]Not explicitly stated for d4, but assay CVs were 7.3–16%[7]
Recovery ~81.3% (Analyte)[10]85% (for cortisol and cortisol-d4)[7]
Lower Limit of Quantification (LLOQ) 40 pg/mL[5]7 nmol/L (for cortisol)[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the use of this compound and Hydrocortisone-d4 as internal standards in LC-MS/MS analysis.

Quantification of Fludrocortisone in Human Plasma using Fludrocortisone-d5[5]
  • Sample Preparation: Liquid-liquid extraction of human plasma using tert-butyl methyl ether after the addition of Fludrocortisone-d5 as the internal standard.

  • Chromatography: Separation was achieved on a Chromolith RP18e column with a mobile phase consisting of acetonitrile (B52724) and 2 mm ammonium (B1175870) formate (B1220265) (70:30, v/v) at a flow rate of 0.7 mL/min.

  • Mass Spectrometry: A triple quadrupole mass spectrometer with electrospray ionization (ESI) was operated in positive ion mode using multiple reaction monitoring (MRM).

    • MRM Transitions:

      • Fludrocortisone: m/z 381.2 → 343.2

      • Fludrocortisone-d5: m/z 386.2 → 348.4

Quantification of Urinary Cortisol and Cortisone using Hydrocortisone-d4[7]
  • Sample Preparation: 0.5 mL of urine was spiked with 190 pmol (70 ng) of Hydrocortisone-d4. The sample was then extracted with 4.5 mL of methylene (B1212753) chloride, followed by washing and drying. The extract was reconstituted before injection.

  • Chromatography: A reversed-phase C18 column was used with a mobile phase of methanol (B129727) and water (56:44 by volume) at a flow rate of 1.0 mL/min.

  • Mass Spectrometry: A tandem mass spectrometer operating in positive ESI mode was used for analysis.

Signaling Pathways

Both Fludrocortisone and Hydrocortisone exert their biological effects through interactions with intracellular receptors, leading to the modulation of gene expression.

Fludrocortisone primarily acts as a potent agonist for the mineralocorticoid receptor (MR), mimicking the effects of aldosterone. It also has some affinity for the glucocorticoid receptor (GR).[2][11]

Fludrocortisone Fludrocortisone CellMembrane Cell Membrane MR Mineralocorticoid Receptor (MR) Fludrocortisone->MR GR Glucocorticoid Receptor (GR) Fludrocortisone->GR Cytoplasm Cytoplasm Complex_MR Fludrocortisone-MR Complex MR->Complex_MR Complex_GR Fludrocortisone-GR Complex GR->Complex_GR Nucleus Nucleus Complex_MR->Nucleus Translocation MRE Mineralocorticoid Response Element (MRE) Complex_MR->MRE Complex_GR->Nucleus Translocation GRE Glucocorticoid Response Element (GRE) Complex_GR->GRE GeneTranscription Gene Transcription (e.g., Na+/K+ pump) GRE->GeneTranscription MRE->GeneTranscription BiologicalEffects_MR Increased Na+ Reabsorption, K+ Excretion GeneTranscription->BiologicalEffects_MR BiologicalEffects_GR Anti-inflammatory Effects GeneTranscription->BiologicalEffects_GR

Caption: Fludrocortisone Signaling Pathway.

Hydrocortisone is the endogenous ligand for the glucocorticoid receptor (GR) and also binds to the mineralocorticoid receptor (MR).[6] Its signaling is critical for metabolic regulation and immune response.

Hydrocortisone Hydrocortisone CellMembrane Cell Membrane GR Glucocorticoid Receptor (GR) Hydrocortisone->GR Cytoplasm Cytoplasm Complex Hydrocortisone-GR Complex GR->Complex Nucleus Nucleus Complex->Nucleus Translocation GRE Glucocorticoid Response Element (GRE) Complex->GRE GeneTranscription Modulation of Gene Transcription GRE->GeneTranscription BiologicalEffects Anti-inflammatory, Metabolic, Immunosuppressive Effects GeneTranscription->BiologicalEffects

Caption: Hydrocortisone Signaling Pathway.

Experimental Workflow for Quantification

The general workflow for using these deuterated standards in a quantitative LC-MS/MS assay is outlined below.

Start Biological Sample (e.g., Plasma, Urine) Spike Spike with Deuterated Internal Standard (Fludrocortisone-d5 or Hydrocortisone-d4) Start->Spike Extraction Sample Extraction (e.g., LLE, SPE) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing and Quantification Analysis->Quantification Result Analyte Concentration Quantification->Result

Caption: General Experimental Workflow.

Conclusion

Both this compound and Hydrocortisone-d4 are highly effective internal standards for their respective non-deuterated analogues in LC-MS/MS-based bioanalysis. The choice between them is dictated by the specific analyte being quantified. The available data demonstrates that both can be used to develop sensitive, accurate, and precise analytical methods. Researchers should carefully validate their methods using the appropriate deuterated standard to ensure the reliability of their quantitative results.

References

Evaluating Fludrocortisone Acetate-d5 Against a Certified Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and analytical chemistry, the accuracy and reliability of quantitative analysis are paramount. The choice of an appropriate internal standard is a critical factor in achieving high-quality data in liquid chromatography-mass spectrometry (LC-MS) applications.[1] This guide provides a comprehensive evaluation of Fludrocortisone acetate-d5, a deuterated analog, against a certified reference material (CRM) of Fludrocortisone acetate (B1210297).

Fludrocortisone acetate is a synthetic corticosteroid with potent mineralocorticoid activity, used in the treatment of conditions like Addison's disease.[2][3] Its deuterated form, this compound, is often utilized as an internal standard in pharmacokinetic and bioanalytical research to improve the accuracy of quantification.[4] This guide will objectively compare the performance of this compound with a certified reference material, supported by detailed experimental protocols and data presentation.

Physicochemical Properties and Purity Assessment

A fundamental aspect of evaluating a reference standard is the confirmation of its identity and the assessment of its purity.[5] While both this compound and the CRM are expected to have a high degree of purity, minor differences in impurity profiles can exist.

PropertyThis compoundCertified Reference Material (CRM) - Fludrocortisone Acetate
Molecular Formula C23H26D5FO6C23H31FO6
Molecular Weight 427.52 g/mol 422.49 g/mol
Purity (by HPLC) >95%[6]≥ 95%[7][8]
Isotopic Purity Typically >98% (for deuterated positions)Not Applicable
Source SyntheticTypically sourced from a pharmacopeia or national metrology institute.[9]
Certification Certificate of Analysis provided by the manufacturer.Accompanied by a certificate from an accredited body (e.g., ISO 17034).[7]

Table 1: Comparison of Physicochemical Properties

Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the methodology for determining the purity of both this compound and the CRM.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.

  • Sample Preparation: Accurately weigh and dissolve each standard in methanol (B129727) to a final concentration of 1 mg/mL.

  • Analysis: Inject equal volumes of each sample solution into the chromatograph.

  • Data Analysis: Calculate the purity of each substance by determining the area percentage of the principal peak relative to the total area of all peaks.

Quantitative Performance in Bioanalysis

The primary application of this compound is as an internal standard in quantitative bioanalysis.[4] An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis to compensate for variations.[1] Deuterated standards are generally considered superior for this purpose due to their near-identical physicochemical properties to the analyte.[1]

Experimental Protocol: Evaluation of Matrix Effects

This experiment aims to compare the ability of this compound and the non-deuterated CRM (when used as an internal standard, for comparative purposes) to compensate for matrix effects in a biological sample (e.g., human plasma).

  • Sample Preparation:

    • Set 1 (Neat Solution): Prepare a solution of the Fludrocortisone acetate CRM in a clean solvent.

    • Set 2 (Post-extraction Spike): Extract blank human plasma and then spike the extract with the Fludrocortisone acetate CRM at the same concentration as Set 1.

    • Set 3 (Internal Standard in Neat Solution): Prepare separate solutions of this compound and the Fludrocortisone acetate CRM in a clean solvent.

    • Set 4 (Internal Standard in Post-extraction Spike): Extract blank human plasma and then spike the extract with this compound and the Fludrocortisone acetate CRM at the same concentrations as in Set 3.[1]

  • LC-MS/MS Analysis: Analyze all prepared samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the Matrix Factor (MF) for the analyte.[1]

    • Calculate the IS-Normalized Matrix Factor.[1]

    • Determine the coefficient of variation (CV) of the IS-normalized MF across multiple plasma sources. A lower CV indicates better compensation for matrix effects.[1]

ParameterThis compound as Internal StandardFludrocortisone Acetate CRM as Internal Standard (Hypothetical)
Retention Time Shift Minimal, may co-elute or have a slight shift from the analyte.[10]Significant, will have a different retention time.
Matrix Factor (MF) Expected to be closer to 1, indicating less signal suppression or enhancement.[1]May show more significant matrix effects.
IS-Normalized MF CV (%) Expected to be low, demonstrating consistent compensation for matrix effects.[1]Likely to be higher, indicating less reliable compensation.
Accuracy (%) High, typically within ±15% of the nominal concentration.Potentially lower due to differential matrix effects.
Precision (%RSD) High, with RSD values typically below 15%.Potentially lower due to variability in matrix effects.

Table 2: Expected Quantitative Performance Comparison

Mechanism of Action

Fludrocortisone acetate acts as a potent mineralocorticoid by mimicking the effects of aldosterone.[2] It binds to mineralocorticoid receptors, primarily in the kidneys, leading to increased sodium and water reabsorption and potassium excretion.[2][3] This mechanism helps to regulate blood pressure and electrolyte balance.[2]

Fludrocortisone Signaling Pathway cluster_cell Kidney Tubule Cell cluster_effects Physiological Effects fludro Fludrocortisone Acetate receptor Mineralocorticoid Receptor fludro->receptor Binds to complex Hormone-Receptor Complex receptor->complex nucleus Nucleus complex->nucleus Translocates to transcription Gene Transcription nucleus->transcription Initiates protein New Protein Synthesis (e.g., Na+ Channels) transcription->protein na_reabsorption Increased Na+ Reabsorption protein->na_reabsorption h2o_retention Increased H2O Retention na_reabsorption->h2o_retention k_excretion Increased K+ Excretion na_reabsorption->k_excretion bp Increased Blood Pressure h2o_retention->bp

Caption: Signaling pathway of Fludrocortisone acetate in a kidney tubule cell.

Experimental Workflow for Comparative Analysis

The following diagram illustrates the logical workflow for the comparative evaluation of this compound and a certified reference material.

Experimental Workflow start Start: Obtain This compound & CRM physchem Physicochemical Characterization (MS, NMR) start->physchem purity Purity Assessment (HPLC/UPLC) start->purity data Data Analysis and Comparison physchem->data purity->data quant Quantitative Performance Evaluation (LC-MS/MS) matrix Matrix Effect Experiment quant->matrix matrix->data report Generate Comparison Report data->report

Caption: Workflow for the comparative evaluation of analytical standards.

Conclusion

This guide outlines a comprehensive framework for the evaluation of this compound against a certified reference material. The experimental protocols provided for purity assessment and the evaluation of matrix effects are fundamental to understanding the performance of these standards in a research setting.

Based on established principles of using deuterated internal standards, this compound is expected to provide superior performance in quantitative bioanalysis due to its ability to more accurately compensate for matrix effects and other analytical variabilities.[1] While a CRM is the gold standard for analyte identification and as a primary calibrator, a deuterated analog like this compound is the preferred choice for an internal standard in LC-MS applications. The selection of the appropriate standard is crucial for ensuring the accuracy, precision, and reliability of analytical data in drug development and research.

References

A Comparative Guide to Method Transfer for Fludrocortisone Acetate-d5 Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Fludrocortisone (B194907) acetate-d5, a deuterated internal standard crucial for the accurate measurement of Fludrocortisone acetate (B1210297) in biological matrices. The focus is on facilitating a smooth and efficient method transfer between laboratories by presenting key performance data, detailed experimental protocols, and visual workflows.

Method Performance Comparison

The following tables summarize the quantitative performance of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of Fludrocortisone, for which Fludrocortisone acetate-d5 serves as an internal standard. These methods, designated as Method A and Method B, represent common approaches utilized in bioanalytical laboratories.

Table 1: Comparison of Key Analytical Parameters

ParameterMethod AMethod B
Analyte FludrocortisoneFludrocortisone Acetate
Internal Standard Fludrocortisone-d5Fluticasone Propionate
Matrix Human PlasmaHuman Plasma
Lower Limit of Quantification (LLOQ) 40 pg/mL[1]5.0 pg/mL[2]
Upper Limit of Quantification (ULOQ) 3000 pg/mL[1]2500.0 pg/mL[2]
Linearity (Correlation Coefficient) ≥ 0.99 (not explicitly stated, but implied by validation guidelines)Not explicitly stated, but linearity range is provided.
Intra-day Precision (%RSD) 0.49 - 7.13%[1]Not explicitly stated
Inter-day Precision (%RSD) 0.83 - 5.87%[1]Not explicitly stated
Accuracy/Recovery Not explicitly stated81.26% for Fludrocortisone acetate[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established and validated methods for the analysis of Fludrocortisone and its internal standards.[1][2]

Method A: UHPLC-MS/MS for Fludrocortisone

1. Sample Preparation (Liquid-Liquid Extraction) [1]

  • To 500 µL of human plasma, add the internal standard (Fludrocortisone-d5).

  • Perform liquid-liquid extraction using tert-butyl methyl ether.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions [1]

  • UHPLC System: A suitable ultra-high-performance liquid chromatography system.

  • Column: Chromolith RP18e.

  • Mobile Phase: Acetonitrile and 2 mM ammonium (B1175870) formate (B1220265) (70:30, v/v).

  • Flow Rate: 0.7 mL/min.

  • Injection Volume: Not specified.

3. Mass Spectrometric Conditions [1]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Fludrocortisone: m/z 381.2 → 343.2

    • Fludrocortisone-d5 (IS): m/z 386.2 → 348.4

Method B: LC-MS/MS for Fludrocortisone Acetate

1. Sample Preparation (Solid Phase Extraction) [2]

  • To 500 µL of plasma sample, add the internal standard (Fluticasone propionate).

  • Add 0.5 mL of water and vortex.

  • Perform solid-phase extraction using Phenomenex Strata-X cartridges.

    • Condition the cartridges with methanol (B129727) and equilibrate with water.

    • Load the sample.

    • Wash with water, followed by 10% methanol in water.

    • Elute the analytes with dichloromethane.

  • Evaporate the eluate to dryness under a nitrogen stream at 40°C.

  • Reconstitute the residue in Acetonitrile:Water (50:50 v/v).

2. Chromatographic Conditions [2]

  • LC System: GL Sciences LC 800 System.

  • Column: Inertsil ODS-4 (50 x 2.1 mm, 2 µm).

  • Mobile Phase:

    • A: 0.1% v/v Formic Acid in Water.

    • B: 0.1% v/v Formic Acid in Acetonitrile.

  • Gradient: A time-based gradient profile is utilized.

  • Flow Rate: 0.500 mL/min.

  • Injection Volume: 50 µL.

3. Mass Spectrometric Conditions [2]

  • Mass Spectrometer: SCIEX Triple Quad™ 6500 System.

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Fludrocortisone Acetate: m/z 423.3 → 239.2

    • Fluticasone Propionate (IS): m/z 501.1 → 313.1

  • Dwell Time: 200 ms.

Visualizing the Workflow

To facilitate understanding of the processes involved, the following diagrams illustrate the method transfer workflow and a typical analytical workflow for a this compound assay.

Method_Transfer_Workflow cluster_originating_lab Originating Laboratory cluster_receiving_lab Receiving Laboratory MethodDevelopment Method Development & Validation TransferProtocol Draft Method Transfer Protocol MethodDevelopment->TransferProtocol SampleAnalysis1 Analyze Transfer Samples ProtocolReview Review & Approve Protocol TransferProtocol->ProtocolReview Training Provide Training & Documentation SampleAnalysis2 Analyze Transfer Samples DataComparison Compare Results SampleAnalysis1->DataComparison MethodImplementation Implement Method ProtocolReview->MethodImplementation MethodImplementation->Training MethodImplementation->SampleAnalysis2 SampleAnalysis2->DataComparison FinalReport FinalReport DataComparison->FinalReport Final Transfer Report MethodImplemented MethodImplemented FinalReport->MethodImplemented Method Successfully Transferred

Caption: A flowchart illustrating the key stages of a bioanalytical method transfer process.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing PlasmaSample Plasma Sample Collection AddIS Addition of Fludrocortisone-d5 (IS) PlasmaSample->AddIS Extraction Extraction (LLE or SPE) AddIS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Ionization (ESI/APCI) Chromatography->Ionization MassAnalysis Mass Analysis (MRM) Ionization->MassAnalysis PeakIntegration Peak Integration MassAnalysis->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve ConcentrationCalc Concentration Calculation CalibrationCurve->ConcentrationCalc ReportGeneration Report Generation ConcentrationCalc->ReportGeneration

Caption: A typical workflow for a this compound assay using LC-MS/MS.

References

The Gold Standard: Justifying the Use of Fludrocortisone Acetate-d5 Over Analog Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data is paramount. In the realm of bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides a comprehensive comparison between the stable isotope-labeled (SIL) internal standard, Fludrocortisone (B194907) acetate-d5, and analog internal standards, demonstrating the clear advantages of the former in achieving robust and defensible results.

The fundamental role of an internal standard (IS) is to compensate for the variability inherent in the analytical process, from sample preparation to detection. An ideal IS should mimic the analyte's behavior at every step. Due to their near-identical physicochemical properties, SIL internal standards are widely recognized as the gold standard for quantitative bioanalysis. Fludrocortisone acetate-d5, a deuterated form of Fludrocortisone acetate (B1210297), exemplifies this standard, offering superior performance over structural analogs.

Unparalleled Performance: A Data-Driven Comparison

A highly sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for Fludrocortisone in human plasma utilized Fludrocortisone-d5 as the internal standard.[1][2] This method demonstrated excellent precision and accuracy.[1] In contrast, a bioanalytical method for Fludrocortisone acetate in human plasma employed Fluticasone propionate, a corticosteroid and thus a structural analog, as the internal standard.[3]

Performance Parameter Fludrocortisone-d5 (SIL-IS)[1] Fluticasone Propionate (Analog IS)[3] Justification for Superiority of Fludrocortisone-d5
Intra-day Precision (%CV) 0.49 - 7.13%Not explicitly stated, but overall precision and accuracy can be compromised at low levels.[3]The nearly identical chemical structure of Fludrocortisone-d5 ensures it behaves almost identically to the analyte during sample processing and analysis, leading to lower variability and better precision.
Inter-day Precision (%CV) 0.83 - 5.87%Not explicitly stated.Consistent performance across different analytical runs is a hallmark of SIL-IS, as they are less susceptible to variations in experimental conditions compared to analog standards.
Accuracy (% Bias) Within acceptable limits (not explicitly stated as % bias, but precision data is strong)Not explicitly stated.SIL-IS co-elute with the analyte, experiencing the same degree of ion suppression or enhancement in the mass spectrometer, leading to more accurate quantification.
Recovery Consistent and reproducible (implied by high precision)81.26% (Analyte) vs. 86.98% (IS)The slight difference in recovery between the analog IS and the analyte can introduce variability and impact accuracy. Fludrocortisone-d5 is expected to have a recovery that more closely tracks that of the unlabeled drug.

The Rationale: Why Stable Isotope Labeling Excels

The advantages of using this compound stem from its fundamental design as a stable isotope-labeled internal standard.

G cluster_analyte Analyte (Fludrocortisone) cluster_is Internal Standard cluster_sil Fludrocortisone-d5 (SIL-IS) cluster_analog Analog IS A Sample Collection B Extraction A->B SIL_A Added at Start Analog_A Added at Start C Chromatographic Separation B->C SIL_B Co-elutes with Analyte Analog_B Different Retention Time D Mass Spectrometric Detection C->D SIL_C Experiences Same Matrix Effects Analog_C Different Matrix Effects SIL_D Accurate Correction Analog_D Incomplete Correction SIL_A->SIL_B SIL_B->SIL_C SIL_C->SIL_D SIL_D->D Analog_A->Analog_B Analog_B->Analog_C Analog_C->Analog_D Analog_D->D

Figure 1: Logical flow demonstrating the superior correction capabilities of a SIL-IS.

As illustrated in Figure 1, a SIL-IS like Fludrocortisone-d5 tracks the analyte throughout the entire analytical workflow with high fidelity. An analog internal standard, due to its different chemical structure, may have a different retention time and be affected differently by matrix components, leading to less reliable correction.

Experimental Protocols for Robust Bioanalysis

The following are detailed methodologies for key experiments in a typical bioanalytical workflow for Fludrocortisone using a deuterated internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)[1][2]
  • Internal Standard Spiking: To a 250 µL aliquot of human plasma, add the internal standard, Fludrocortisone-d5.

  • Extraction: Perform liquid-liquid extraction using tert-butyl methyl ether.

  • Evaporation: Evaporate the organic layer to dryness.

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis[1]
  • Chromatographic System: A UHPLC system.

  • Column: Chromolith RP18e column.

  • Mobile Phase: A mixture of acetonitrile (B52724) and 2 mM ammonium (B1175870) formate (B1220265) (70:30, v/v).

  • Flow Rate: 0.7 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple reaction monitoring (MRM).

    • Fludrocortisone: m/z 381.2 → 343.2

    • Fludrocortisone-d5: m/z 386.2 → 348.4

G cluster_workflow Bioanalytical Workflow for Fludrocortisone cluster_lcms LC-MS/MS System Sample Plasma Sample Spike Spike with Fludrocortisone-d5 Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject UHPLC-MS/MS Injection Recon->Inject Data Data Acquisition (MRM) Inject->Data UHPLC UHPLC (Chromolith RP18e) Inject->UHPLC Quant Quantification Data->Quant MS Triple Quadrupole MS (ESI+, MRM) UHPLC->MS

Figure 2: Experimental workflow for the bioanalysis of Fludrocortisone.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is strongly justified for the quantitative bioanalysis of Fludrocortisone. The near-identical physicochemical properties to the analyte ensure superior accuracy and precision by effectively compensating for variations in sample preparation and matrix effects.[4] While analog internal standards can be employed, they carry a higher inherent risk of analytical variability. For researchers, scientists, and drug development professionals seeking the highest quality data for pharmacokinetic studies and clinical trials, this compound is the unequivocal choice.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Fludrocortisone Acetate-d5

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Fludrocortisone acetate-d5 must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. The primary methods for disposal include incineration and licensed landfilling, with specific handling procedures to mitigate risks associated with this potent pharmaceutical compound. All disposal practices must comply with local, state, and federal regulations.[1]

Disposal Procedures

The recommended disposal procedure for this compound is to engage a licensed professional waste disposal service. The material should be disposed of in an approved waste disposal plant.[2][3][4] A preferred method for pharmaceutical waste is incineration.[1] For incineration, this compound should be mixed with a suitable combustible material.[1] Another option is disposal in a licensed landfill.[1]

Under no circumstances should this compound or its containers be disposed of down the drain.[1] Empty containers should be treated as hazardous waste until they have been properly decontaminated or destroyed.[1] Puncturing the packaging can render it unusable before disposal.[1]

For laboratories that are part of larger institutions, such as hospitals or universities, it is crucial to follow the institution's specific waste management guidelines. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of solid and hazardous waste under the Resource Conservation and Recovery Act (RCRA).

General guidance from the U.S. Food and Drug Administration (FDA) for the disposal of unused medicines includes utilizing drug take-back programs.[5] If such programs are not available, the FDA recommends mixing the substance with an unappealing material like dirt, cat litter, or used coffee grounds, placing the mixture in a sealed plastic bag, and then disposing of it in the household trash.[5] However, given the laboratory setting and the potent nature of this compound, professional waste disposal services remain the most appropriate and compliant method.

Quantitative Disposal Data

ParameterValue/InstructionSource
Primary Disposal Methods Incineration, Licensed Landfilling[1]
Prohibited Disposal Disposal down the drain[1]
Container Handling Treat as hazardous waste until cleaned/destroyed[1]
Regulatory Compliance Adherence to local, state, and federal regulations is mandatory[1]

Experimental Protocols

While this document focuses on disposal, it is critical to handle this compound with appropriate personal protective equipment (PPE) during any experimental protocol. This includes wearing protective gloves, clothing, and eye protection.[3][6] All handling should occur in a well-ventilated area to avoid inhalation of dust or aerosols.[6]

Disposal Workflow

cluster_0 Start: Identify Waste cluster_1 Decision Making cluster_2 Disposal Paths cluster_3 Final Steps start This compound for Disposal check_regulations Consult Local, State, and Federal Regulations start->check_regulations Begin Disposal Process disposal_options Evaluate Disposal Options check_regulations->disposal_options waste_service Professional Waste Disposal Service disposal_options->waste_service Preferred Method incineration Incineration (Mix with combustible material) container_disposal Decontaminate or Destroy Empty Containers incineration->container_disposal landfill Licensed Landfill landfill->container_disposal waste_service->incineration Option 1 waste_service->landfill Option 2 documentation Document Disposal container_disposal->documentation

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for Fludrocortisone Acetate-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Fludrocortisone acetate-d5. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Identification and Classification

Fludrocortisone acetate (B1210297) is classified as a hazardous chemical. It is harmful if swallowed and may cause skin and serious eye irritation.[1] It is also suspected of damaging fertility or the unborn child.[2] Inhalation of dust may cause respiratory irritation.[1]

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1]
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child[2]
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.[3][4] A risk assessment should be conducted to determine the specific PPE required for the planned procedures.

PPE TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile). Double gloving is recommended.[3]To prevent skin contact.[1][5] Gloves must be inspected before use.[5]
Eye Protection Safety goggles with side-shields or a face shield.[1][5]To protect eyes from dust and splashes.[1]
Body Protection A protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[3]To prevent contamination of clothing and skin.[1][2]
Respiratory Protection A suitable respirator (e.g., N95 or higher) should be used when handling the powder outside of a certified chemical fume hood to avoid dust inhalation.[1][4]To prevent respiratory tract irritation from airborne particles.[1]

Operational Plan for Safe Handling

Follow these step-by-step instructions for the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[6] Some suppliers recommend storing in a freezer.[2]

  • Store locked up and away from incompatible materials such as strong oxidizing agents.[1][2]

Preparation and Handling
  • All handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood or a glove box to ensure adequate ventilation.[1][6]

  • Before handling, ensure all necessary PPE is correctly worn.[7]

  • Avoid the formation of dust and aerosols.[6]

  • Do not eat, drink, or smoke in the handling area.[1][8]

  • Wash hands thoroughly after handling the compound.[1][8]

Accidental Release Measures
  • In case of a spill, evacuate unnecessary personnel from the area.[5]

  • Wear full PPE, including respiratory protection, during cleanup.[1]

  • Avoid generating dust during cleanup.[5]

  • For solid spills, gently sweep or vacuum the material into a suitable, labeled container for disposal.[2][5]

  • Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) and then with soap and water.[1]

  • Prevent spilled material from entering drains or water courses.[1][5]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][6]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][5] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation persists.[8]

  • In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • If Swallowed: Rinse mouth with water.[5][8] Do not induce vomiting.[5] Seek immediate medical attention.[8]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to all applicable federal, state, and local regulations.

  • Waste Compound: Dispose of excess or expired material through a licensed hazardous material disposal company.[5]

  • Contaminated Materials: All disposable PPE (gloves, gowns, etc.) and cleaning materials used during handling or spill cleanup should be collected in a sealed, labeled container.

  • Packaging: Contaminated packaging should be disposed of in the same manner as the hazardous waste itself.[8]

  • Do not empty into drains or release into the environment.[2]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_0 cluster_1 cluster_2 cluster_3 A 1. Preparation & Pre-Handling B Don Personal Protective Equipment (PPE) A->B Mandatory First Step C Work in a Ventilated Enclosure (Fume Hood) B->C D 2. Handling & Experimentation E Weighing and Solution Preparation D->E Handle solid in hood F Experimental Use E->F G 3. Post-Handling & Decontamination H Decontaminate Work Surfaces and Equipment G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J K 4. Waste Disposal L Segregate and Label Hazardous Waste K->L M Dispose via Licensed Waste Contractor L->M

Caption: Workflow for Safe Handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.